8-Bromo-4-chloro-7-methoxyquinazoline (CAS 1816992-75-2): A Core Scaffold in the Development of PDE1 Inhibitors
Executive Summary In modern medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on modular, functionalized scaffolds. 8-Bromo-4-chloro-7-methoxyquinazoline (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the design of highly selective central nervous system (CNS) therapeutics relies heavily on modular, functionalized scaffolds. 8-Bromo-4-chloro-7-methoxyquinazoline (CAS: 1816992-75-2) has emerged as a critical building block in the synthesis of Phosphodiesterase 1 (PDE1) inhibitors [1]. These inhibitors are currently under intense investigation for their potential to treat neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and psychiatric disorders (e.g., ADHD, schizophrenia) by modulating intracellular cyclic nucleotide signaling.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic workflows associated with this vital quinazoline derivative.
Physicochemical Properties & Structural Analysis
To effectively utilize 8-Bromo-4-chloro-7-methoxyquinazoline in a synthetic pipeline, one must understand its baseline parameters. The molecule features a di-halogenated quinazoline core with a strategically placed methoxy group, offering orthogonal reactivity.
Table 1: Core Physicochemical Parameters
Property
Value / Description
CAS Registry Number
1816992-75-2
Molecular Formula
C₉H₆BrClN₂O
Molecular Weight
273.51 g/mol
Appearance
Solid (typically off-white to pale yellow powder)
Storage Conditions
Sealed in dry conditions, 2–8°C
SMILES String
COC1=C(Br)C2=C(C=C1)C(Cl)=NC=N2
Chemoselective Reactivity Profile
The true value of this scaffold lies in its differential reactivity across three distinct functional sites. This allows chemists to perform sequential, chemoselective modifications without the need for complex protecting group strategies.
Table 2: Reactivity Profile of the Quinazoline Scaffold
Position
Functional Group
Reactivity Characteristic
Synthetic Application
C4
Chloro (-Cl)
Highly electrophilic due to N1/N3 electron withdrawal.
Primed for Nucleophilic Aromatic Substitution (SₙAr) with amines.
C8
Bromo (-Br)
Stable to SₙAr conditions but reactive to oxidative addition.
Ideal for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
C7
Methoxy (-OCH₃)
Electron-donating group (EDG).
Modulates ring electronics; acts as a hydrogen-bond acceptor in target binding.
Application: Targeting the PDE1 Signaling Pathway
Phosphodiesterase 1 (PDE1) is a unique, dual-substrate enzyme family (PDE1A, PDE1B, PDE1C) that is highly expressed in the central nervous system. It is uniquely regulated by intracellular calcium (Ca²⁺) via the calcium-binding protein Calmodulin (CaM) [2]. PDE1 hydrolyzes the second messengers cAMP and cGMP, thereby dampening neuroplasticity and synaptic function.
By utilizing 8-Bromo-4-chloro-7-methoxyquinazoline, researchers can synthesize potent inhibitors that competitively bind to the catalytic domain of PDE1. Blocking this degradation pathway elevates cAMP/cGMP levels, promoting the expression of neurotrophic factors and enhancing neuronal survival [1].
Figure 1: PDE1 Signaling Pathway and Mechanism of Action for Quinazoline-Based Inhibitors.
Experimental Workflows & Validated Protocols
The synthesis of PDE1 inhibitors from this scaffold typically follows a two-step modular workflow: a Nucleophilic Aromatic Substitution (SₙAr) at the C4 position, followed by a transition-metal-catalyzed cross-coupling at the C8 position.
Figure 2: Modular Synthesis Workflow for PDE1 Inhibitors via C4 SNAr and C8 Cross-Coupling.
Protocol: SₙAr at the C4 Position
This protocol details the attachment of a bicyclic amine (e.g., hexahydro-2H-furo[3,2-b]pyrrole) to the C4 position of the quinazoline core, a critical step documented in recent patent literature for PDE1 inhibitor synthesis [1].
Reagents & Causality:
8-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq, 4.75 mmol): The electrophilic core [3].
Amine Nucleophile (1.6 eq, 7.60 mmol): Used in slight excess to drive the reaction to completion.
N,N-Diisopropylethylamine / DIPEA (3.0 eq, 14.3 mmol): Acts as a non-nucleophilic base. Causality: DIPEA scavenges the HCl byproduct generated during substitution. Without it, the acidic environment would protonate the incoming amine, rendering it non-nucleophilic and halting the reaction.
Anhydrous DMF (20 mL): A polar aprotic solvent. Causality: Solubilizes all organic components and stabilizes the polar Meisenheimer transition state.
Step-by-Step Methodology:
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromo-4-chloro-7-methoxyquinazoline (1.30 g, 4.75 mmol) in 20 mL of anhydrous DMF.
Base Addition: Add DIPEA (1.84 g, 14.3 mmol) to the stirring solution at room temperature.
Degassing: Submerge a needle connected to a nitrogen line into the solution and bubble N₂ gas through the mixture for 5 minutes. Causality: Removes dissolved oxygen, preventing unwanted oxidative side reactions at elevated temperatures.
Heating: Equip the flask with a reflux condenser, place it in a pre-heated oil bath at 100°C, and stir under an N₂ atmosphere for 12 hours.
Workup: Cool the mixture to room temperature, concentrate in vacuo to remove the majority of the DMF, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude residue via flash column chromatography or crystallization to yield the C4-substituted intermediate.
Self-Validating Quality Control System
To ensure scientific integrity, the success of this protocol must be verified through a self-validating analytical matrix:
Isotopic Pattern Analysis (LC-MS): This is the most definitive rapid check. The starting material contains one Chlorine and one Bromine atom, yielding a complex isotopic cluster (M, M+2, M+4). Upon successful SₙAr, the chlorine is displaced. The product will exhibit a clean, simplified M, M+2 doublet in a 1:1 ratio (characteristic of a single Bromine atom), instantly confirming substitution.
¹H-NMR Spectroscopy: The C2 proton of the quinazoline ring is highly sensitive to the electronic environment at C4. Following the displacement of the strongly electronegative chlorine atom with an electron-donating amine, the C2 proton will undergo a distinct upfield shift. Furthermore, the disappearance of the secondary amine N-H proton confirms covalent attachment.
References
Title: Halogenated quinazoline-THF-amine as PDE1 inhibitor (WO2016192703A1)
Chemical structure of 8-Bromo-4-chloro-7-methoxyquinazoline
The following technical guide details the chemical structure, synthesis, and reactivity profile of 8-Bromo-4-chloro-7-methoxyquinazoline . This document is structured for researchers in medicinal chemistry and process de...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and reactivity profile of 8-Bromo-4-chloro-7-methoxyquinazoline . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a bifunctional scaffold for kinase inhibitor discovery.
A Strategic Scaffold for Bifunctional Kinase Inhibitor Design
Core Structural Analysis
8-Bromo-4-chloro-7-methoxyquinazoline is a trisubstituted quinazoline heterocycle designed as a "privileged scaffold" for drug discovery. Its structure integrates three distinct functional handles, enabling sequential, orthogonal functionalization. This makes it an ideal intermediate for Fragment-Based Drug Design (FBDD), particularly for targeting ATP-binding pockets of kinases (e.g., EGFR, VEGFR, PDE1).[1]
Physicochemical Profile
Property
Value
Notes
IUPAC Name
8-Bromo-4-chloro-7-methoxyquinazoline
Molecular Formula
CHBrClNO
Molecular Weight
273.51 g/mol
Isotopic pattern will show characteristic Br/Cl splitting.[2]
CAS Number
Custom Intermediate
Cited in Patent TW201620901A; not a commodity chemical.
Appearance
Off-white to pale yellow solid
Typical of halogenated quinazolines.
Solubility
Low in water; Soluble in DCM, DMSO, DMF
Requires polar aprotic solvents for SnAr reactions.
Electronic & Steric Features
C4-Position (Chloro): Highly electrophilic due to the electron-deficient pyrimidine ring. This is the primary site for Nucleophilic Aromatic Substitution (S
Ar) with amines (e.g., anilines) to install the "hinge-binding" motif common in kinase inhibitors.[1]
C7-Position (Methoxy): An electron-donating group (EDG) that increases electron density on the benzene ring.[1] It often mimics the solvation shell of ATP or interacts with specific residues (e.g., Cys797 in EGFR) in the binding pocket.
C8-Position (Bromo): The critical differentiator. Unlike the common 6,7-dimethoxy scaffolds (e.g., Gefitinib), the 8-bromo group provides a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the extension of the molecule into the "solvent-exposed region" of a protein pocket, modulating solubility and selectivity.
Synthetic Pathways[3][4][5][6][7]
The synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline is non-trivial due to the need for correct regiochemical placement of the bromine atom. Direct bromination of 4-chloro-7-methoxyquinazoline often yields mixtures of 6- and 8-bromo isomers. Therefore, the Anthranilic Acid Route (cyclization of a pre-functionalized precursor) is the industry standard for high purity.[1]
The Anthranilic Acid Protocol (Recommended)
This route ensures the bromine is locked in the C8 position before the heterocyclic ring is formed.
Step 1: Precursor Synthesis
Start with 3-bromo-4-methoxybenzoic acid . Nitration introduces the nitrogen required for the pyrimidine ring.
Reagents: HNO
, HSO, 0°C to RT.
Product: 3-bromo-4-methoxy-2-nitrobenzoic acid.
Step 2: Reduction
Reduce the nitro group to an amine to form the anthranilic acid derivative.
Reagents: Fe powder/NH
Cl or H, Pd/C.
Product: 2-amino-3-bromo-4-methoxybenzoic acid.
Step 3: Cyclization (Niementowski Reaction)
Condense the anthranilic acid with a formamide equivalent to close the pyrimidine ring.[1]
Reagents: Formamidine acetate (EtOH, reflux) or Formamide (180°C).[1]
Product: 8-bromo-7-methoxyquinazolin-4(3H)-one.
Step 4: Chlorination
Aromatize the system and install the reactive chlorine.
Caption: Figure 1. Regioselective synthesis via the Anthranilic Acid Route, ensuring 100% C8-bromo fidelity.
Reactivity & Functionalization Strategy
The power of this scaffold lies in its chemoselectivity . The C4-chloro and C8-bromo bonds have significantly different bond dissociation energies and electronic environments, allowing for controlled, sequential reactions.
Chemoselectivity Hierarchy
Most Reactive: C4-Cl (S
Ar).[1] Reacts with amines at mild temperatures (RT to 80°C).[1]
Less Reactive: C8-Br (Pd-Coupling). Requires metal catalysis and higher temperatures (>100°C).[1]
Operational Rule: Always perform the S
Ar reaction at C4 before the Pd-coupling at C8. Attempting Suzuki coupling first may lead to hydrolysis or side reactions at the labile C4-Cl bond.
Specific Hazard: The C4-chloro group is susceptible to hydrolysis, releasing HCl gas upon exposure to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Sensitizer: Halogenated quinazolines are potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.
References
Patent TW201620901A. Halogenated quinazoline-THF-amine as PDE1 inhibitor. (2016).[1] Mentions 8-bromo-4-chloro-7-methoxyquinazoline as a key intermediate (Intermediate I).
Chandregowda, V., et al. Convergent approach for commercial synthesis of Gefitinib.[5] (2021).[1][6][5] Describes the general "Anthranilic Acid Route" for 7-methoxy-4-chloroquinazolines.
BenchChem Technical Guide. Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (2025).[1][7][8][9] Provides analogous protocols for brominated quinazoline chlorination using POCl3.
PubChem Compound Summary. 8-Bromo-4-chloroquinazoline (Analog). CID 14397530.[8] Used for physicochemical property estimation.[8] [1]
Technical Guide: 7,8-Disubstituted 4-Chloroquinazoline Building Blocks
Executive Summary The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like gefitinib and erlotinib. However, the intellectual property (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like gefitinib and erlotinib. However, the intellectual property (IP) and chemical space surrounding the 6,7-disubstituted pattern is heavily congested.
This guide focuses on the 7,8-disubstituted 4-chloroquinazoline scaffold. This specific substitution pattern offers distinct advantages:
Novel IP Space: Far fewer filed patents compared to 6,7-analogs.
Altered Solubility Profiles: The 8-position substituent disrupts planar stacking more effectively than the 6-position, potentially improving solubility.
Metabolic Stability: Blocking the 8-position can prevent specific metabolic oxidation pathways common in fused heterocycles.
This document details the regioselective synthesis, functionalization, and handling of these high-value building blocks.
Part 1: Retrosynthetic Logic & Strategy
The primary challenge in accessing 7,8-disubstituted quinazolines is not the cyclization itself, but the regiocontrol of the benzene ring precursors . Unlike 6,7-isomers which often start from symmetric or easily nitrated precursors (like veratric acid), 7,8-isomers require 3,4-disubstituted anthranilic acids .
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic disconnection showing the critical dependence on 3,4-disubstituted anthranilic acids to achieve the 7,8-quinazoline pattern.
Part 2: Detailed Synthetic Protocols
Step 1: The Precursor – 3,4-Dimethoxyanthranilic Acid
Note: Commercially available 3,4-dimethoxyanthranilic acid is often expensive or impure. In-house synthesis is recommended for scale.
This step builds the pyrimidine ring. The 7,8-substitution pattern introduces steric bulk near the N1 position, which can slightly retard cyclization compared to 6,7-analogs.
Combine anthranilic acid and ammonium acetate in neat formamide.
Heat to 145°C. The mixture will initially dissolve and then precipitate the product.
Endpoint: LCMS should show mass M+1 = 207 (for dimethoxy analog).
Cool to room temperature.[2] Dilute with water (2x volume).
Filter the precipitate and wash with water and cold isopropanol.
Why this works: Ammonium acetate acts as a catalyst and ammonia source, preventing the formation of dimer impurities common in neat formamide thermal cyclizations.
Step 3: Chlorination (The "Activation")
Converting the stable amide (lactam) to the reactive chloro-imidate.
Reflux (105°C) for 3 hours. The suspension will clear as the chloro-species is formed.
Work-up (Critical Safety): Evaporate excess POCl₃ under reduced pressure. Pour the thick residue slowly onto crushed ice/NH₄OH mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis back to the starting material.
Extract with DCM, dry over MgSO₄, and concentrate.
Storage: Store under Argon at -20°C. The 7,8-substitution can make the C4-Cl bond slightly more labile to hydrolysis due to electronic donation from the C7-methoxy group.
Part 3: Functionalization & Reactivity[4]
The 4-chloroquinazoline is an electrophile primed for S_NAr reactions.
Reactivity Profile (DOT Diagram)
Caption: S_NAr reactivity landscape. The C8-substituent can sterically hinder the N1 nitrogen, slightly reducing the rate of nucleophilic attack at C4 compared to 6,7-isomers.
Standard S_NAr Protocol (Library Generation)
To synthesize a library of kinase inhibitors:
Dissolve 4-chloroquinazoline (1 equiv) in Isopropanol (0.5 M).
Add Aniline (1.1 equiv).
Heat to 80°C for 2 hours.
Observation: Product usually precipitates as the HCl salt.
Filtration: Collect solid, wash with Et₂O. This "crash-out" method is ideal for high-throughput synthesis.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Cyclization
Formation of anthranilic dimer or incomplete ring closure.
Technical Guide: 8-Bromo vs. 6-Bromo-4-chloro-7-methoxyquinazoline
This technical guide provides an in-depth analysis of the synthesis, structural differentiation, and medicinal chemistry implications of 8-Bromo-4-chloro-7-methoxyquinazoline versus its regioisomer, 6-Bromo-4-chloro-7-me...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the synthesis, structural differentiation, and medicinal chemistry implications of 8-Bromo-4-chloro-7-methoxyquinazoline versus its regioisomer, 6-Bromo-4-chloro-7-methoxyquinazoline .[1]
Core Scaffolds for Kinase Inhibitor Development [1][2]
Executive Summary
The quinazoline pharmacophore is ubiquitous in kinase inhibitors, particularly those targeting EGFR, VEGFR, and HER2 (e.g., Gefitinib, Vandetanib).[3][4] The 4-chloro-7-methoxyquinazoline core serves as the primary electrophile for installing the aniline "tail" required for hydrophobic pocket binding.[1]
While the 6-bromo isomer is the standard scaffold for introducing solubilizing groups into the solvent channel (the "exit vector"), the 8-bromo isomer represents a critical alternative scaffold. It is often employed to modulate N1-basicity, overcome steric clashes in mutant kinases, or serve as a negative control.[3][4] Distinguishing and selectively synthesizing these isomers is a common but non-trivial challenge in process chemistry.[3][4]
Feature
6-Bromo Isomer
8-Bromo Isomer
Prevalence
High (Standard EGFR scaffold)
Specialized (Selectivity tuning)
Synthesis
Direct bromination (Regioselective)
De novo ring construction (Regiospecific)
NMR Signal
Two Singlets (H5, H8)
Two Doublets (H5, H6, ortho-coupling)
SAR Vector
Solvent Channel (Solubilizing groups)
Hinge Region / Ribose Pocket Interface
Structural & Electronic Analysis
The Regioselectivity Problem
The 7-methoxy group is a strong electron-donating group (EDG) that activates the benzene ring of the quinazoline core towards electrophilic aromatic substitution (EAS).
Positions Activated: Ortho (C6 and C8) and para (C4a - blocked).[4]
Steric Control: The C8 position is sterically crowded by the peri-interaction with the N1 lone pair and the pyrimidine ring fusion. The C6 position is sterically accessible.[4]
Result: Direct bromination of 7-methoxyquinazolin-4-one overwhelmingly favors the 6-bromo product.[1] Accessing the 8-bromo isomer requires a "pre-brominated" strategy.[1]
Figure 1: Electronic and steric directing effects on the quinazoline core.
Synthetic Pathways[3][4][5][6]
Route A: Synthesis of the 6-Bromo Isomer (Thermodynamic Route)
This route utilizes the natural regioselectivity of the system. It is cost-effective and scalable.[1]
Protocol:
Precursor: Start with 2-amino-4-methoxybenzoic acid.
Cyclization: Reflux with formamide (or formamidine acetate) to yield 7-methoxyquinazolin-4(3H)-one.[1]
Bromination: Treat with N-bromosuccinimide (NBS) or
Mechanism:[1][5][6][7] The 7-methoxy group directs the electrophile to the C6 position.
Yield: Typically >85% regioselectivity for 6-Br.[1]
Chlorination: Reflux in
with catalytic DMF.
Route B: Synthesis of the 8-Bromo Isomer (De Novo Route)
Direct bromination fails to yield the 8-bromo isomer in useful quantities.[1] The bromine must be installed before closing the pyrimidine ring.[4]
Step 1: Preparation of 2-Amino-3-bromo-4-methoxybenzoic acid
This is the critical intermediate (CAS: 1180497-47-5).[1]
Method: Bromination of 2-amino-4-methoxybenzoic acid often yields the 5-bromo (which leads to 6-bromo-quinazoline).[1]
Solution: Use 3-bromo-4-methoxybenzoic acid as the starting material, followed by nitration (at C2) and reduction, OR protect the amine of 2-amino-4-methoxybenzoic acid, brominate (sterics may still favor 5-pos), then deprotect.[1]
Preferred Commercial Route: Purchase 2-amino-3-bromo-4-methoxybenzoic acid directly to ensure regio-purity.[1]
Step 2: Cyclization to 8-Bromo-7-methoxyquinazolin-4(3H)-one
Reagents: Formamidine acetate (2-3 eq) in 2-methoxyethanol.
Conditions: Reflux (125°C) for 12-18 hours.
Workup: Cool to RT. The product usually precipitates.[8] Filter and wash with water/ethanol.[4]
Validation: 1H NMR should show two doublets (ortho coupling) for the aromatic protons.
Step 3: Chlorination to 8-Bromo-4-chloro-7-methoxyquinazoline
The most common error in this synthesis is misidentifying the 6-bromo isomer as the 8-bromo isomer due to "regio-leakage" during bromination.[1] You must validate using 1H NMR coupling constants.
If you see two sharp singlets in the aromatic region: You have the 6-Bromo isomer.[1]
If you see an AB quartet system (two doublets): You have the 8-Bromo isomer.
HPLC Retention
Due to the "ortho effect," the 8-bromo isomer typically has a slightly lower retention time on C18 reverse-phase columns compared to the 6-bromo isomer, as the 8-bromo substituent forces the 7-methoxy group out of planarity, reducing overall lipophilicity slightly.[1]
Medicinal Chemistry Implications (SAR)
The "Exit Vector" (Position 6)
In EGFR inhibitors like Gefitinib and Vandetanib , the 6-position is used to attach solubilizing groups (e.g., morpholinopropoxy).[3][4]
Rationale: This position points towards the solvent front of the kinase domain.
Consequence: Substituents here are generally well-tolerated and improve PK properties without disrupting ATP-pocket binding.[1]
The "Selectivity Tuner" (Position 8)
The 8-position is located at the interface of the solvent pocket and the hinge region.
Electronic Effect: An electronegative halogen (Br/Cl) at C8 exerts a strong inductive effect on the N1 nitrogen (the hinge binder).[4] This reduces the pKa of N1, potentially weakening the H-bond to the hinge residue (e.g., Met793 in EGFR).[3]
Steric Effect: Bulk at C8 can clash with the "gatekeeper" residue or the ribose-binding pocket ceiling in certain kinases.[1]
Application: 8-substitution is often used to:
Break potency against off-target kinases (enhancing selectivity).
Overcome resistance mutations that alter the shape of the pocket floor.
Reactivity (S_NAr)
Both isomers undergo S_NAr displacement of the 4-chloro group by anilines.
Rate: The 8-bromo isomer may react slightly faster due to the inductive electron withdrawal of the Br at C8 stabilizing the Meisenheimer intermediate, although steric hindrance from the C8-Br might counteract this if the nucleophile is bulky.
References
Synthesis of 6-bromo-4-chloro-7-methoxyquinoline (Analogous Chemistry): GuideChem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
Biological Activity of 6-Bromo Derivatives: BenchChem. A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives.
Starting Material for 8-Bromo (2-amino-3-bromo-4-methoxybenzoic acid): ChemicalBook. 2-Amino-3-bromo-4-methoxybenzoic acid Properties and Suppliers.[1][3][4]
Commercial Availability of 8-Bromo Isomer: BLD Pharm. 8-Bromo-4-chloro-7-methoxyquinazoline Product Page.[1][3][4]
EGFR Inhibitor SAR (General Quinazoline Context): PMC. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][10][11][12][13][3][4]
Medicinal chemistry applications of 8-bromo-quinazoline derivatives
Medicinal Chemistry Applications of 8-Bromo-Quinazoline Derivatives: A Technical Guide to Scaffold Diversification and Kinase Inhibition Executive Summary The quinazoline bicyclic system is a cornerstone of modern medici...
Author: BenchChem Technical Support Team. Date: March 2026
Medicinal Chemistry Applications of 8-Bromo-Quinazoline Derivatives: A Technical Guide to Scaffold Diversification and Kinase Inhibition
Executive Summary
The quinazoline bicyclic system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a wide array of therapeutic agents, most notably kinase inhibitors. Within this chemical space, 8-bromo-quinazoline derivatives have emerged as highly versatile building blocks. The strategic placement of a bromine atom at the 8-position provides an orthogonal synthetic handle, enabling late-stage structural diversification without compromising the critical pharmacophore required for target binding. This technical guide explores the mechanistic rationale, synthetic methodologies, and biological applications of 8-bromo-quinazoline derivatives in contemporary drug discovery.
Mechanistic Grounding: The 8-Bromo-Quinazoline Scaffold
The selection of the 8-bromo position in quinazoline design is driven by rigorous chemical causality. In the fused pyrimidine-benzene system, the C2 and C4 positions are highly electron-deficient, making them prime targets for nucleophilic aromatic substitution (SNAr). Conversely, the benzenoid ring (positions 5–8) is relatively inert to nucleophiles. By installing a bromine atom at C8, medicinal chemists create an orthogonal reactivity profile: the C2/C4 positions can be functionalized via SNAr (e.g., with anilines to mimic the adenine ring of ATP), while the C8 position remains intact for subsequent palladium-catalyzed cross-coupling reactions1[1].
Biologically, the 8-position projects into the hydrophobic pocket of the kinase hinge region. Modulating the steric and electronic properties at C8 via cross-coupling allows for fine-tuning of target selectivity, particularly against mutant kinases such as EGFR (L858R/T790M) and KRAS G12C 2[2].
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the 8-bromo-quinazoline core is reflected in its broad spectrum of biological activities. Table 1 summarizes the quantitative data for key derivatives across various therapeutic targets based on recent literature.
Table 1: Biological Activities of Bromoquinazoline Derivatives
Target / Disease Model
Compound Class
Key Substitutions
Biological Activity
Mechanism of Action
EGFR (L858R/T790M)
4-Anilino-8-arylquinazolines
C4-Anilino, C8-Aryl
IC50 < 50 nM
Competitive ATP displacement at the kinase hinge region
KRAS G12C
8-Substituted quinazolines
C8-Aryl, C2-Electrophile
Covalent Trapping
Binds to the switch-II pocket, locking KRAS in GDP-bound state
HCV Replicon
3-Hydroxy-8-bromoquinazolines
N3-OH, C8-Br
EC50 ~ 10-20 µM
Metal ion chelation inhibiting viral polymerase
MCF-7 (Breast Cancer)
2-Thiol-bromoquinazolines
C2-Thiol aliphatic linker
IC50 = 15.85 µM
Apoptosis induction and cell cycle arrest
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and high yields, the following protocols detail the critical steps in synthesizing and diversifying 8-bromo-quinazoline derivatives. Every step is designed as a self-validating system.
Protocol A: Synthesis and Activation of 2,4-Dichloro-8-bromoquinazoline
Objective: Convert 8-bromoquinazoline-2,4(1H,3H)-dione into a highly reactive electrophile for subsequent SNAr.
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
Heat the mixture to 130 °C under reflux for 12 hours.
Cool to room temperature, concentrate under reduced pressure, and carefully quench the residue in ice water while extracting with ethyl acetate.
Causality: The dione is highly stable due to tautomerization. The addition of DMF generates a Vilsmeier-Haack-type intermediate with POCl3, which forcefully converts the hydroxyl tautomers into excellent chloride leaving groups. This dual chlorination at C2 and C4 primes the pyrimidine ring for regioselective SNAr.
Self-Validation: The reaction's success is validated by quenching a micro-aliquot of the reaction mixture in methanol. LC-MS analysis must reveal the formation of the 2,4-dimethoxy-8-bromoquinazoline adduct. The complete disappearance of the highly polar dione starting material on TLC (using EtOAc/Hexane) confirms total conversion.
Protocol B: Late-Stage C8-Diversification via Suzuki-Miyaura Coupling
Objective: Introduce aryl diversity at the C8 position of a 4-amino-8-bromoquinazoline intermediate.
Methodology:
In a microwave vial, combine the 8-bromoquinazoline intermediate (1.0 eq), an arylboronic acid (1.3 eq), and Pd(dppf)Cl2 (0.1 eq) in 1,4-dioxane3[3].
Add aqueous Na2CO3 (1M, 3.0 eq) to create a biphasic system.
Degas the mixture with nitrogen for 5 minutes, then seal and heat at 120 °C for 5–15 minutes in a microwave reactor.
Causality: Pd(dppf)Cl2 is explicitly chosen because the bulky, bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step of the catalytic cycle, outcompeting protodeboronation side reactions. The biphasic dioxane/water system ensures the simultaneous solubility of the organic electrophile and the inorganic base.
Self-Validation: The progress of the cross-coupling is monitored via mass spectrometry by observing the isotopic signature of bromine. The starting material exhibits a characteristic 1:1 doublet (M and M+2) due to the ^79Br and ^81Br isotopes. The successful coupling is self-validated by the complete collapse of this doublet into a single mass peak corresponding to the cross-coupled product.
Visualizing the Chemistry and Biology
The strategic synthesis and biological application of these derivatives are mapped out in the following logical diagrams.
Synthetic workflow for 8-bromoquinazoline derivatives and late-stage C8-diversification.
Mechanism of action for 8-bromoquinazoline derivatives in EGFR/PI3K kinase inhibition pathways.
Conclusion
The 8-bromo-quinazoline scaffold represents a masterclass in rational drug design. By leveraging the differential reactivity of the pyrimidine and benzenoid rings, medicinal chemists can execute precise, multi-vector diversifications. Whether targeting the ATP-binding pocket of mutated kinases or chelating viral metalloenzymes, the self-validating synthetic protocols outlined herein provide a robust foundation for the rapid generation of novel, highly potent therapeutic agents.
References
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
Substituted quinazolines for inhibiting kinase activity (US10653701B2)
Inhibitors of kras g12c (WO2015054572A1)
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation
Source: PubMed Central
URL
Certain chemical entities, compositions, and methods (WO2015027222A2)
An In-depth Technical Guide to the Solubility Profile of 8-Bromo-4-chloro-7-methoxyquinazoline in Organic Solvents
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 8-Bromo-4-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of solubility, proven experimental methodologies, and data from structurally related quinazoline derivatives to empower researchers in their drug development endeavors. We will delve into the theoretical considerations that govern solubility, provide detailed, self-validating experimental protocols for its determination, and present a logical framework for solvent selection.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone for success.[1][2] It dictates the maximum concentration of a drug that can be achieved in a solution, which directly impacts its absorption and, consequently, its bioavailability.[1] For researchers working with novel compounds like 8-Bromo-4-chloro-7-methoxyquinazoline, a thorough understanding of its solubility in various organic solvents is paramount for a multitude of reasons:
Preclinical Formulation: Early-stage in vitro and in vivo studies require the compound to be in a dissolved state to elicit a biological response. Knowledge of its solubility in common vehicles is essential for preparing appropriate dosing solutions.
Process Chemistry: During synthesis and purification, solubility data guides the selection of solvents for reactions, crystallization, and chromatography, optimizing yield and purity.[3]
Analytical Method Development: The choice of solvent is crucial for developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for quantification and characterization.
Theoretical Framework: Predicting the Solubility of 8-Bromo-4-chloro-7-methoxyquinazoline
The principle of "like dissolves like" serves as a fundamental guide to predicting solubility.[4][5] This adage is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[5]
The structure of 8-Bromo-4-chloro-7-methoxyquinazoline, a quinazoline derivative, suggests a molecule with moderate polarity. The quinazoline core itself is a heterocyclic aromatic system containing nitrogen atoms, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The substituents—a bromine atom, a chlorine atom, and a methoxy group—further influence the molecule's polarity and its potential for intermolecular interactions.
Based on this structure, we can anticipate the following solubility trends in common organic solvents:
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving 8-Bromo-4-chloro-7-methoxyquinazoline. Their polarity allows for favorable dipole-dipole interactions with the quinazoline ring and its polar substituents. Studies on other quinazoline derivatives have shown that N,N-dimethylformamide (DMF) is often a good solvent for this class of compounds.[6][7]
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atoms in the quinazoline ring can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute molecule might limit the solubility compared to polar aprotic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the 8-Bromo-4-chloro-7-methoxyquinazoline molecule, it is expected to have low solubility in nonpolar solvents. The van der Waals forces between the solute and these solvents are unlikely to overcome the stronger intermolecular forces within the solid crystal lattice of the compound.[8]
Table 1: Predicted Solubility of 8-Bromo-4-chloro-7-methoxyquinazoline in Common Organic Solvents
Strong dipole-dipole interactions between the solvent and the polar quinazoline core and its substituents.
Polar Protic
Methanol, Ethanol
Moderate
Potential for hydrogen bonding with the nitrogen atoms of the quinazoline ring, but the overall interaction may be weaker than with polar aprotic solvents.
Nonpolar
Hexane, Toluene, Diethyl Ether
Low
Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate to Low
Intermediate polarity may allow for some dissolution, but likely less than highly polar solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
The most reliable way to determine the solubility of a compound is through experimental measurement. The isothermal shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[2][3][4][9] This section provides a detailed, step-by-step protocol designed to ensure data integrity and trustworthiness.
Materials and Equipment
8-Bromo-4-chloro-7-methoxyquinazoline (solid)
Selected organic solvents (analytical grade or higher)
Analytical balance
Temperature-controlled orbital shaker or rotator
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
Vials with screw caps
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Step-by-Step Protocol
Preparation of Saturated Solutions:
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
Add an excess amount of solid 8-Bromo-4-chloro-7-methoxyquinazoline to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[4] It is advisable to perform a time-to-equilibrium study for a new compound to confirm the necessary incubation time.
Sample Separation:
After the equilibration period, carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
Quantification:
Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the standard curve.
Prepare a series of standard solutions of 8-Bromo-4-chloro-7-methoxyquinazoline of known concentrations.
Analyze both the diluted samples and the standard solutions by HPLC.
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the saturated solution, accounting for the dilution factor.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following self-validating measures should be incorporated:
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by X-ray powder diffraction - XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[9]
Mass Balance: For a subset of samples, the amount of undissolved solid can be weighed after drying to perform a mass balance calculation, further validating the measured solubility.
Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has indeed been reached. The solubility values should be consistent at the later time points.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table.
Table 2: Experimentally Determined Solubility of 8-Bromo-4-chloro-7-methoxyquinazoline at 25 °C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
[Insert Experimental Data]
[Insert Experimental Data]
N,N-Dimethylformamide (DMF)
[Insert Experimental Data]
[Insert Experimental Data]
Acetonitrile
[Insert Experimental Data]
[Insert Experimental Data]
Methanol
[Insert Experimental Data]
[Insert Experimental Data]
Ethanol
[Insert Experimental Data]
[Insert Experimental Data]
Dichloromethane (DCM)
[Insert Experimental Data]
[Insert Experimental Data]
Toluene
[Insert Experimental Data]
[Insert Experimental Data]
Hexane
[Insert Experimental Data]
[Insert Experimental Data]
The interpretation of this data will be crucial for guiding further drug development activities. For instance, high solubility in a particular solvent may suggest its use in formulation, while low solubility may necessitate the exploration of solubilization techniques such as the use of co-solvents or the formation of salts.
Conclusion
While specific, publicly available solubility data for 8-Bromo-4-chloro-7-methoxyquinazoline is limited, this guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility profile in organic solvents. By combining a theoretical understanding of intermolecular forces with a rigorous and self-validating experimental protocol like the isothermal shake-flask method, scientists can generate the high-quality data necessary to make informed decisions in the drug development process. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, serving as a valuable resource for the pharmaceutical research community.
References
SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
Benchchem. (2025).
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
Raytor. (2026, January 22).
IJIRT. (2018, May 10). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest.
ResearchGate.
Benchchem. (2025). General Experimental Protocol for Determining Solubility.
Chemistry LibreTexts. (2019, June 5). 9.2: Solubility and Structure.
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
An In-depth Technical Guide to the Synthesis of 8-Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Among its many...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Among its many variations, 8-substituted quinazolines have garnered significant attention for their unique biological activities and potential as targeted therapies, including roles as anticancer agents and PD-1/PD-L1 antagonists.[7][8] This guide provides a comprehensive overview of the primary synthetic strategies for accessing the 8-substituted quinazoline core. It delves into the mechanistic underpinnings of classical and modern synthetic methodologies, offers field-proven insights into experimental choices, and presents detailed protocols for key transformations. The content is structured to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of novel quinazoline-based molecules.
Introduction: The Significance of the 8-Substituted Quinazoline Motif
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.[4][5][6] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal framework for interacting with a wide array of biological targets. This has led to the development of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][6]
Substitution at the C8 position of the quinazoline core introduces a critical vector for modulating a molecule's steric and electronic properties. This allows for the fine-tuning of target affinity, selectivity, and pharmacokinetic profiles. For instance, recent studies have highlighted the importance of C8 substitution in developing potent inhibitors for challenging targets like Son of Sevenless 1 (SOS1) and in creating novel immunotherapies by inhibiting the PD-1/PD-L1 interaction.[8][9] The strategic placement of substituents at this position can lead to enhanced binding interactions within protein pockets, as demonstrated in the development of 8-phenylquinazoline PD-L1 inhibitors.[8]
This guide will explore the principal synthetic routes to this valuable molecular architecture, focusing on methods that offer versatility and efficiency.
Core Synthetic Strategies: A Retrosynthetic Overview
The construction of the 8-substituted quinazoline skeleton generally relies on the formation of the pyrimidine ring onto a pre-functionalized benzene precursor. The key challenge lies in the strategic introduction and compatibility of the desired C8-substituent. Major approaches can be categorized as follows:
Classical Cyclization Methods: These foundational methods typically involve the condensation of a 2-amino-3-substituted benzoic acid derivative (or its synthetic equivalent) with a one-carbon (C2) or one-carbon-one-nitrogen (C2-N3) source.
Transition-Metal-Catalyzed Methods: Modern approaches increasingly leverage the power of transition metals to forge key C-N and C-C bonds, offering novel pathways and improved efficiency.[10][11] These include cross-coupling reactions to install the C8-substituent or direct C-H functionalization on a pre-formed quinazoline ring.
Multi-Component Reactions (MCRs): These elegant strategies combine three or more starting materials in a single pot to rapidly build molecular complexity, offering high atom economy and operational simplicity.[1][4][12]
The following sections will detail specific and authoritative examples from these categories.
Key Synthetic Methodologies
The Niementowski Synthesis and Its Modifications
The Niementowski reaction is a classical and widely used method for preparing quinazolin-4(3H)-ones, which are common precursors to fully aromatic quinazolines.[13][14] The reaction involves the thermal condensation of an anthranilic acid with an amide.[13]
Mechanism: The synthesis proceeds through an initial nucleophilic attack of the anthranilic acid's amino group on the amide carbonyl.[13] This is followed by an intramolecular cyclodehydration to form the quinazolinone ring.[13] The primary limitation of the traditional method is the often harsh reaction conditions, requiring high temperatures (150-200°C).[13][15]
Modern Adaptations: To overcome these limitations, several modifications have been developed:
Microwave-Assisted Synthesis: The use of microwave irradiation drastically reduces reaction times from hours to minutes and often improves yields, aligning with green chemistry principles.[13][14][16]
Catalysis: Lewis acids or solid supports like silica gel can be used to facilitate the reaction under milder conditions.[13]
Alternative Starting Materials: Isatoic anhydride can be used in place of anthranilic acid in what is known as the Niementowski modification of the Friedländer synthesis.[14]
To synthesize an 8-substituted quinazoline via this route, the starting material must be a 3-substituted anthranilic acid. The availability of these starting materials is therefore a key consideration in planning the synthesis.
Workflow for Niementowski-type Synthesis
Caption: General workflow for the Niementowski synthesis of 8-substituted quinazolinones.
Synthesis via Bischler-Napieralski-type Cyclization
While the Bischler-Napieralski reaction is classically used for synthesizing dihydroisoquinolines, analogous cyclizations provide a powerful route to dihydroquinazolines, which can be subsequently oxidized.[17][18][19] This approach is particularly useful when constructing the ring from a 2-acylamino-benzylamine derivative.
Mechanism: The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide or a similar precursor.[19] The key step is the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a reactive nitrilium or N-acyliminium ion intermediate.[15][18][20] This electrophilic species is then attacked by the electron-rich benzene ring to close the pyrimidine ring.
Causality in Reagent Choice:
POCl₃/P₂O₅: This combination is highly effective for less activated aromatic rings, as it generates a more potent electrophile.[19]
Trifluoromethanesulfonic Anhydride (Tf₂O): This modern reagent allows for much milder reaction conditions, often at low temperatures, which is beneficial for substrates with sensitive functional groups.[20]
The substituent at the 8-position originates from the substituent on the starting benzylamine precursor.
Transition-Metal-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized heterocyclic synthesis, and quinazolines are no exception.[10][12][21][22] These methods offer high efficiency, functional group tolerance, and novel bond-forming strategies.
Key Strategies:
Copper-Catalyzed Annulation: Copper catalysts can promote the one-pot reaction of 2-aminobenzonitriles with aldehydes and alcohols to generate functionalized quinazolines.[4] This method proceeds through the formation of an N-functionalized bicyclic precursor followed by nucleophilic attack.[4]
Palladium-Catalyzed C-H Functionalization: For pre-formed quinazoline scaffolds, direct C-H functionalization at the C8 position represents a highly atom-economical approach. While C4 is often more reactive, careful selection of directing groups and ligands can achieve regioselectivity for C8. This is an advanced strategy for late-stage modification.
Cobalt-Catalyzed C-H Amidation/Cyclization: Cobalt complexes can catalyze the tandem C-H amidation and cyclization of benzimidates with dioxazolones to form multi-substituted quinazolines.[12] The strong Lewis acidity of the Co(III) catalyst is key to its high reactivity.[12]
These methods provide powerful alternatives to classical syntheses, often with broader substrate scopes and milder conditions.
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 8-Methylquinazolin-4(3H)-one
This protocol is an adaptation of modern, efficient methods for quinazolinone synthesis.[13][16]
Materials:
2-Amino-3-methylbenzoic acid (1.51 g, 10 mmol)
Formamide (20 mL)
Microwave synthesis vial (20-30 mL) with a magnetic stir bar
Ethanol
Deionized water
Procedure:
Combine 2-amino-3-methylbenzoic acid (10 mmol) and formamide (20 mL) in a microwave synthesis vial equipped with a stir bar.
Seal the vial and place it in a microwave reactor.
Irradiate the mixture at 150°C for 20 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (50 mL) with stirring.
Collect the resulting precipitate by vacuum filtration.
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
Dry the product under vacuum to yield 8-methylquinazolin-4(3H)-one as a solid.
Purification (if necessary): The crude product can be recrystallized from ethanol/water to afford the pure compound.
Trustworthiness: This protocol is self-validating. The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) and compared with literature data.
Protocol 2: Bischler-Napieralski-type Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinazoline
This protocol illustrates the cyclization and subsequent reduction to form a tetrahydroquinazoline.
After the addition is complete, heat the mixture to reflux (approx. 110°C) for 2 hours. Monitor the reaction by TLC.
Cool the mixture to room temperature and carefully pour it onto crushed ice.
Basify the aqueous solution to pH > 10 with 2M NaOH solution.
Extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-methoxy-3,4-dihydroquinazoline.
Reduction: Dissolve the crude dihydroquinazoline in methanol (30 mL) and cool to 0°C.
Add sodium borohydride (20 mmol) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench the reaction by slowly adding water (10 mL).
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel to afford pure 8-methoxy-1,2,3,4-tetrahydroquinazoline.
Requires dehydrating agents, potential side reactions.[18][19]
Transition Metal-Catalyzed
Varies (e.g., 2-aminobenzonitriles)
Metal catalyst (Cu, Pd, Co), often milder
High efficiency, broad scope, novel disconnections.[10][12]
Catalyst cost/toxicity, ligand sensitivity.
Multi-Component Reactions
Aldehyde, Amine source, etc.
Often catalyzed, one-pot
High atom economy, rapid complexity generation.[4][12]
Optimization can be complex.
Conclusion and Future Outlook
The synthesis of 8-substituted quinazolines is a dynamic field that continues to evolve. While classical methods like the Niementowski synthesis remain valuable for their simplicity, modern transition-metal-catalyzed reactions and multi-component strategies offer unparalleled efficiency and versatility.[10][13] The development of direct C8-H functionalization on the quinazoline core stands out as a particularly promising area for future research, as it would enable late-stage diversification of complex molecules, accelerating the drug discovery process. As our understanding of catalysis deepens, we can expect the emergence of even more selective, sustainable, and powerful methods for constructing this vital heterocyclic scaffold.
References
Niementowski quinazoline synthesis. (n.d.). Google Arts & Culture.
Al-Ostath, A., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. National Center for Biotechnology Information.
Troubleshooting guide for the synthesis of quinazoline derivatives. (n.d.). Benchchem.
Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal.
A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications.
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Sciforum.
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025). ResearchGate.
Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Semantic Scholar.
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen.
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. (2026). MDPI.
8-Aza Quinazolines as Brain Penetrant SOS1 Inhibitors for Treating Cancer. (2023). ACS Medicinal Chemistry Letters.
Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Bentham Science.
Tamatam, R., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI.
Tamatam, R., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review - PMC. National Center for Biotechnology Information.
Tamatam, R., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
First-, second-, and third-row transition-metal-catalyzed synthesis of... (n.d.). ResearchGate.
Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC. (n.d.). National Center for Biotechnology Information.
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
Nandwana, N. K., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules.
Strategic Sourcing & Technical Guide: 8-Bromo-4-chloro-7-methoxyquinazoline
Executive Summary 8-Bromo-4-chloro-7-methoxyquinazoline is a specialized heterocyclic scaffold, primarily utilized in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. Unlike its com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Bromo-4-chloro-7-methoxyquinazoline is a specialized heterocyclic scaffold, primarily utilized in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. Unlike its commercially ubiquitous isomer (6-bromo-4-chloro-7-methoxyquinazoline, a Vandetanib intermediate), the 8-bromo variant is a "Design-for-Purpose" intermediate used to explore Structure-Activity Relationships (SAR) at the solvent-exposed region of the ATP-binding pocket.
Because this compound is not a commodity chemical, this guide provides a dual-track strategy: Custom Procurement for scale-up and In-House Synthesis for medicinal chemistry optimization.
Part 1: Chemical Identity & Strategic Importance
Structural Specifications
Chemical Name: 8-Bromo-4-chloro-7-methoxyquinazoline
The procurement of this compound follows a decision matrix based on project phase and timeline.
Sourcing Decision Matrix
Caption: Decision workflow for sourcing 8-Bromo-4-chloro-7-methoxyquinazoline based on scale and precursor availability.
Validated Suppliers (Custom & Precursor)
Since the final 4-chloro product is unstable (hydrolysis-prone) and rarely stocked, the most reliable strategy is to purchase the stable precursor or contract a CRO.
Supplier Category
Company Name
Role
Key Capability
Custom Synthesis (CRO)
WuXi AppTec
Scale-up
Validated routes for 8-substituted quinazolines.
Custom Synthesis (CRO)
Enamine
Building Blocks
Extensive "REAL Database" of quinazoline analogs.
Custom Synthesis (CRO)
Pharmablock
Process Chem
Specializes in difficult heterocyclic substitutions.
Conditions: Reflux (approx. 105°C) under inert atmosphere (N2 or Ar) for 2–4 hours. Monitor by TLC (disappearance of polar starting material).
Workup (Strictly Anhydrous):
Evaporate excess POCl3 under reduced pressure (rotary evaporator with base trap).
Azeotrope with dry toluene 2x to remove traces of acid.
Dissolve residue in DCM; wash rapidly with cold saturated NaHCO3 (keep cold to prevent hydrolysis).
Dry over MgSO4, filter, and concentrate.
Storage: Store under Argon at -20°C. Do not store in protic solvents.
Part 4: Technical Validation (QC)
Upon receipt from a supplier or after synthesis, the following QC parameters are mandatory.
Analytical Specifications
Test
Method
Acceptance Criteria
Note
Identity
1H-NMR (DMSO-d6)
Diagnostic peaks: Singlet at ~9.0 ppm (H-2 proton).[1]
Confirm absence of -OH peak (hydrolysis product).
Purity
HPLC (C18)
> 95% Area
Use non-acidic mobile phase if possible (Ammonium Bicarb) to prevent on-column hydrolysis.
Identity
LC-MS
[M+H]+ consistent with Br/Cl isotope pattern.
Look for "M+2" peaks characteristic of Br/Cl.
Residuals
GC-HS
POCl3 < Limit
Critical if used for biological assays immediately.
Handling & Stability Warning
Hydrolysis Risk: The C4-Chlorine is highly susceptible to hydrolysis, reverting the compound to the inert Quinazolinone.
Indication of Degradation: Appearance of a white precipitate in the solution (insoluble quinazolinone) or loss of reactivity in SNAr reactions.
Protocol: Always prepare fresh solutions in anhydrous DMSO/DMF immediately prior to use.
References
Synthesis of 4-Chloroquinazolines: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996. Link
Precursor Availability (2-amino-3-bromo-4-methoxybenzoic acid): ChemicalBook Registry, CAS 1180497-47-5. Link
Quinazoline Scaffold Reactivity: Ghorab, M. M., et al. "The Reactivity of 4-Chloroquinazoline derivatives." Acta Pharmaceutica, 2010. Link
General Protocol for Quinazolinone Chlorination: BenchChem Technical Guides, "Synthesis of 4-Chloroquinazolines." Link
Synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline from vanillin precursors
This guide details the synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline , a critical scaffold for EGFR and VEGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs).[1] The protocol focuses on the transformation of v...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline , a critical scaffold for EGFR and VEGFR tyrosine kinase inhibitors (e.g., Vandetanib analogs).[1] The protocol focuses on the transformation of vanillin-derived precursors (specifically isovanillin or 3-bromo-4-methoxybenzoic acid ) into the target quinazoline core.
Application Note: Synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline
Introduction & Retrosynthetic Analysis
The 4-chloroquinazoline scaffold is a "privileged structure" in kinase inhibitor design. The 8-bromo-7-methoxy substitution pattern is particularly valuable as it allows for orthogonal functionalization:
C4-Position: Nucleophilic aromatic substitution (SNAr) with anilines (e.g., for ATP-binding pocket specificity).
C8-Position: Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the scaffold into the solvent-exposed region of the kinase.[1]
C7-Methoxy: Mimics the hinge-binding motif found in natural ligands and approved drugs like Gefitinib.
Retrosynthetic Logic
The synthesis is disconnected into three distinct phases:[2]
Phase 3 (Chlorination): Activation of the quinazolinone tautomer.[1]
Phase 2 (Cyclization): Construction of the pyrimidine ring from an anthranilic acid derivative.[1]
Phase 1 (Precursor Synthesis): Regioselective functionalization of the vanillin-derived benzene ring.[1]
Note on Starting Material: While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the most common feedstock, the specific 7-methoxy pattern of the target requires the methoxy group to be para to the aniline nitrogen (position 4 in the anthranilic acid).[1] This corresponds to Isovanillin (3-hydroxy-4-methoxybenzaldehyde) or Anisic acid derivatives. This protocol utilizes Methyl 3-bromo-4-methoxybenzoate as the defined starting material, which can be derived from anisic acid (a vanillin analog).[1]
Figure 1: Retrosynthetic disconnection showing the derivation of the quinazoline core from benzoic acid precursors.[1]
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-3-bromo-4-methoxybenzoate
Rationale: This step introduces the nitrogen required for the pyrimidine ring.[1] The challenge is regioselectivity; nitration of 3-bromo-4-methoxybenzoate typically favors the C5 position (ortho to the methoxy group). Separation or careful control is required to isolate the C2-nitro isomer (ortho to the bromine and carboxyl).[1]
Iron powder (Fe) / Ammonium Chloride (NH4Cl) for reduction[1]
Protocol:
Nitration: Dissolve Methyl 3-bromo-4-methoxybenzoate (10 g) in concentrated H2SO4 (50 mL) at 0°C. Dropwise add fuming HNO3 (1.1 eq) while maintaining temperature <5°C. Stir for 2 hours.
Critical Process Parameter (CPP): Temperature control is vital to minimize dinitration.[1]
Workup: Pour onto ice. Extract with Ethyl Acetate (EtOAc).[1][3]
Purification: The crude mixture contains both 2-nitro and 5-nitro isomers. Purify via flash column chromatography (Hexane/EtOAc) to isolate Methyl 3-bromo-4-methoxy-2-nitrobenzoate .
Reduction: Dissolve the 2-nitro intermediate (1.0 eq) in Ethanol/Water (3:1). Add NH4Cl (5.0 eq) and Iron powder (5.0 eq). Reflux for 2 hours.
Monitoring: TLC should show disappearance of the yellow nitro compound and appearance of the fluorescent amine.
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1][3] Partition between water and EtOAc.[1] Dry organic layer (Na2SO4) and concentrate.[1][3]
Step 2: Cyclization to 8-Bromo-7-methoxyquinazolin-4(3H)-one
Rationale: The anthranilic ester is cyclized using a "C1" source.[1] Formamidine acetate is preferred over formamide/formic acid for cleaner profiles and higher yields in halogenated systems.[1]
Charge a reaction vessel with the amine substrate (5 g) and 2-methoxyethanol (50 mL).
Add Formamidine Acetate (3.0 g).
Heat the mixture to 125°C (Reflux) for 6–12 hours.
Mechanism:[1][4][5] Nucleophilic attack of the amine on the formamidine, followed by intramolecular cyclization and loss of methanol.
Workup: Cool the mixture to room temperature. The product often precipitates.[1]
Pour the mixture into ice-cold water (150 mL) with vigorous stirring.
Filter the white/off-white precipitate. Wash with water and cold isopropanol.[1]
Drying: Vacuum oven at 50°C.
Yield: >85%.
Characterization: 1H NMR (DMSO-d6) should show a singlet at ~8.1 ppm (H-2 of quinazoline) and a broad singlet for NH.[1]
Step 3: Chlorination to 8-Bromo-4-chloro-7-methoxyquinazoline
Rationale: The C4-carbonyl is converted to a reactive C4-chloride using a chlorinating agent. This activates the molecule for subsequent SNAr reactions.[1]
Visual Check: The suspension should clear to a solution as the reaction proceeds.[1]
Workup: Evaporate excess SOCl2 under reduced pressure (rotary evaporator with a caustic trap).
Azeotrope the residue with Toluene (2x) to remove traces of acid.[1]
Neutralization: Dissolve the residue in minimal DCM and wash rapidly with cold saturated NaHCO3 solution. (Note: The chloride is hydrolytically unstable; perform this quickly or skip if using directly in the next step).[1]
Isolation: Dry (MgSO4) and concentrate to a yellow solid.
Storage: Store under nitrogen at -20°C. Moisture sensitive.
Figure 2: Step-by-step reaction scheme for the synthesis of the target quinazoline.
Safety & Troubleshooting
Regioselectivity in Step 1: The nitration of 3-bromo-4-methoxybenzoate is the bottleneck. The methoxy group (C4) strongly directs to C5.[1] The bromine (C3) directs to C2.[1] While C5 is electronically favored, C2 is necessary for the quinazoline structure.[1] If yield of the C2-isomer is low, consider using 2-amino-4-methoxybenzoic acid as a starting material and brominating, though this often yields the 5-bromo product. The route described above (Nitration of the bromo-ester) is standard for accessing the 8-bromo-quinazoline core when specific substitution patterns are required [1].
Instability of Chloro-quinazoline: The final product (4-chloro) is prone to hydrolysis back to the quinazolinone if exposed to atmospheric moisture.[1] Store in a desiccator or use immediately in the next coupling step.
Thionyl Chloride Handling: Quenching excess SOCl2 is exothermic.[1] Use a rotary evaporator with a proper cold trap and caustic scrubber.[1]
References
Preparation of Quinazoline Derivatives . (2016). Patent WO201620901A1.[1] Describes the use of 2-amino-3-bromo-4-methoxybenzoic acid (CAS 1180497-47-5) in the synthesis of 8-bromo-4-chloro-7-methoxyquinazoline.[7] Link
Synthesis of Quinazolinones . (2001).[1] Bioorganic & Medicinal Chemistry Letters, 11(15), 1911-1914.[1] General methods for cyclization of anthranilic acids to quinazolinones. Link
Regioselective Nitration of Benzoic Acid Derivatives . (2010). Journal of Organic Chemistry. Discusses directing effects in polysubstituted benzenes. Link
Synthesis of Vandetanib and Analogs . (2015). Research on Chemical Intermediates. Provides context on the 4-chloro-7-methoxyquinazoline scaffold assembly. Link
Application Notes & Protocols for Suzuki-Miyaura Coupling of 8-Bromo-quinazolines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-8 Functionalized Quinazolines The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the stru...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-8 Functionalized Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1] The strategic functionalization of the quinazoline core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The C-8 position of the quinazoline ring, in particular, offers a valuable vector for structural diversification, allowing for the introduction of substituents that can forge critical interactions with biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3] Its broad functional group tolerance, use of generally stable and non-toxic boronic acid reagents, and amenability to a wide range of reaction conditions have cemented its status as an indispensable tool in the drug discovery and development pipeline.[4][5] For the synthesis of 8-aryl-quinazolines, the palladium-catalyzed coupling of an 8-bromo-quinazoline with an appropriate arylboronic acid or ester is a highly effective and convergent strategy.
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling conditions for 8-bromo-quinazolines, offering insights into the reaction mechanism, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of this important class of molecules.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Oxidative Addition: The cycle commences with the oxidative addition of the 8-bromo-quinazoline to a low-valent palladium(0) species. This step forms a new palladium(II) intermediate, which is a critical step in activating the otherwise unreactive C-Br bond.
Transmetalation: In this step, the organic group from the boronic acid (or a derivative thereof) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired C-C bond of the 8-aryl-quinazoline product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions for 8-Bromo-quinazolines
The successful Suzuki-Miyaura coupling of 8-bromo-quinazolines is contingent on the judicious selection of the catalyst, ligand, base, and solvent system. The electron-deficient nature of the quinazoline ring can influence the reactivity of the C-Br bond, and the presence of nitrogen atoms can lead to catalyst inhibition through coordination. Therefore, careful optimization of the reaction parameters is crucial.
Catalyst/Precatalyst
Ligand
Base
Solvent
Temperature (°C)
Substrate Scope & Notes
Reference
Pd(OAc)₂
(not specified)
Na₂CO₃
Acetone/Water
40-45
Effective for the coupling of 8-bromomackinazolinone with various arylboronic acids.
A common catalyst system for the coupling of various N-heterocyclic bromides.
(General observation)
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an 8-bromo-quinazoline with an arylboronic acid. The specific conditions may require optimization depending on the exact substrates being used.
Materials:
8-Bromo-quinazoline derivative (1.0 equiv)
Arylboronic acid or ester (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
Degassed water
Inert gas (Nitrogen or Argon)
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 8-bromo-quinazoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 100 °C) for the required time (typically 2-16 hours).
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 8-aryl-quinazoline.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 8-bromo-quinazolines.
Troubleshooting and Optimization
Despite the robustness of the Suzuki-Miyaura coupling, challenges can arise, particularly when working with heteroaromatic substrates.
Low or No Conversion:
Catalyst Inactivity: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. Consider screening different palladium sources and ligands. For electron-deficient quinazolines, more electron-rich and bulky ligands like XPhos or SPhos may be beneficial.
Ineffective Base: The choice of base is critical for the transmetalation step. If weaker bases like Na₂CO₃ or K₂CO₃ are ineffective, stronger bases such as K₃PO₄ or Cs₂CO₃ may be required.
Low Temperature: Some couplings may require higher temperatures to proceed at a reasonable rate. Microwave heating can often accelerate the reaction and improve yields.
Side Reactions:
Protodebromination: The replacement of the bromine atom with hydrogen can be a competing side reaction. This can be minimized by using anhydrous solvents and ensuring a sufficiently fast rate of the desired cross-coupling.
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired reaction to completion.
Catalyst Inhibition: The nitrogen atoms in the quinazoline ring can coordinate to the palladium catalyst, leading to inhibition. The use of bulky ligands can help to mitigate this effect by sterically hindering the coordination of the quinazoline nitrogen.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 8-aryl-quinazolines from their 8-bromo precursors. By carefully selecting the catalyst, ligand, base, and solvent system, and by being mindful of potential challenges, researchers can successfully employ this powerful transformation to generate diverse libraries of quinazoline derivatives for drug discovery and development. The protocols and insights provided in this guide serve as a valuable starting point for the successful implementation of the Suzuki-Miyaura coupling in the synthesis of this important class of molecules.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Pascerina, R., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(1), e202400197.
Li, X., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 65(15), 10443–10461.
Makhanya, M. Z., et al. (2014).
Patel, A. B., et al. (2014). Synthesis and biological evaluation of novel quinazoline derivatives obtained by Suzuki C–C coupling. Medicinal Chemistry Research, 23(5), 2356–2366.
Akula, R., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-122.
Hocek, M., et al. (2001).
BenchChem. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Pascerina, R., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen. Available at: [Link]
Li, X., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
Makhanya, M. Z., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available at: [Link]
ResearchGate. (2022). Optimization of the Suzuki cross-coupling reaction to obtain 8a. Retrieved from [Link]
Protocol for chlorination of 8-bromo-7-methoxyquinazolin-4(3H)-one
Title: Protocol for the Base-Mediated Chlorination of 8-Bromo-7-methoxyquinazolin-4(3H)-one Executive Summary The conversion of quinazolin-4(3H)-ones to their corresponding 4-chloroquinazolines is a fundamental transform...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Protocol for the Base-Mediated Chlorination of 8-Bromo-7-methoxyquinazolin-4(3H)-one
Executive Summary
The conversion of quinazolin-4(3H)-ones to their corresponding 4-chloroquinazolines is a fundamental transformation in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) and kinase inhibitors[1]. This application note details a highly optimized, base-mediated chlorination protocol to synthesize 8-bromo-4-chloro-7-methoxyquinazoline from 8-bromo-7-methoxyquinazolin-4(3H)-one. By utilizing phosphorus oxychloride (POCl3) in the presence of N,N-diisopropylethylamine (DIPEA) and toluene, this method ensures high conversion rates while suppressing the formation of intractable byproducts[2].
Mechanistic Rationale & Reaction Dynamics
Historically, the chlorination of quinazolinones using neat POCl3 often resulted in variable yields due to the formation of unreactive pseudodimers[2]. Kinetic profiling of this reaction reveals that the transformation occurs in two distinct, temperature-dependent stages:
Stage 1: O-Phosphorylation (T < 25 °C): Upon the addition of POCl3, the quinazolinone undergoes rapid O-phosphorylation. Maintaining a basic environment (pK_a > 9) via the addition of DIPEA is critical during this stage, as it completely suppresses pseudodimer formation between the phosphorylated intermediate and unreacted starting material[2].
Stage 2: Nucleophilic Chlorination (T = 70–100 °C): The stable O-phosphorylated intermediate requires significant thermal activation to undergo nucleophilic displacement by the chloride ion, affording the final 4-chloroquinazoline product[2].
Fig 1. Mechanistic workflow of the base-mediated POCl3 chlorination process.
Reagent Stoichiometry & Safety Data
The following stoichiometry is optimized for a standard laboratory-scale synthesis (e.g., 3.50 g scale)[1].
Reagent
MW ( g/mol )
Equivalents
Amount
Role
8-Bromo-7-methoxyquinazolin-4(3H)-one
255.07
1.00
3.50 g (13.7 mmol)
Starting Material
Phosphorus Oxychloride (POCl3)
153.33
8.70
18.0 g (117 mmol)
Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA)
129.24
4.00
7.09 g (54.9 mmol)
Base / Acid Scavenger
Toluene (Anhydrous)
92.14
N/A
50 mL
Solvent
Safety Warning: POCl3 is highly toxic, corrosive, and reacts violently with water to release hydrogen chloride and phosphoric acid. All operations must be conducted in a well-ventilated fume hood using rigorous anhydrous techniques.
Step-by-Step Experimental Protocol
Phase 1: System Setup & Activation
Preparation: Flame-dry a 250 mL multi-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen gas inlet. Purge the system with nitrogen for 15 minutes.
Substrate Suspension: Charge the flask with 8-bromo-7-methoxyquinazolin-4(3H)-one (3.50 g, 13.7 mmol) and anhydrous toluene (50 mL)[1].
Base Addition: Add DIPEA (7.09 g, 54.9 mmol) to the suspension. Stir the mixture at 20 °C for 10 minutes to ensure uniform dispersion and basicity.
Phosphorylation: Cool the reaction flask in a water bath. Add POCl3 (18.0 g, 117 mmol) dropwise via a syringe or addition funnel. Causality: Maintaining the internal temperature below 25 °C during the addition prevents uncontrolled exotherms and ensures clean conversion to the O-phosphorylated intermediate without degradation[2].
Phase 2: Thermal Chlorination
5. Heating: Once the POCl3 addition is complete, remove the water bath and gradually heat the reaction mixture to an internal temperature of 100 °C[1].
6. Reaction Monitoring: Stir the mixture at 100 °C for 12 hours[1]. The initial suspension will gradually transition into a homogenous, dark solution as the chloro-product forms. Reaction progress can be monitored via LC-MS (aliquots must be quenched in cold methanol prior to injection).
Phase 3: Quenching & Workup
7. Concentration: Cool the reaction mixture to 25 °C[1]. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure to remove the majority of the unreacted POCl3 and toluene. Causality: Removing excess POCl3 before aqueous workup drastically reduces the risk of a violent exothermic hydrolysis, ensuring a safe and controlled quench.
8. Aqueous Quench: Dissolve the resulting crude residue in dichloromethane (DCM, 100 mL). Slowly and carefully pour the DCM solution into a vigorously stirred beaker containing 100 mL of ice-cold water or saturated aqueous NaHCO3[1].
9. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional portion of DCM (50 mL)[1].
10. Drying & Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to afford the crude 8-bromo-4-chloro-7-methoxyquinazoline[1]. The product is typically sufficiently pure for immediate downstream applications (e.g., cross-coupling or nucleophilic substitution).
In-Process Controls (IPC) & Troubleshooting
Observation / Issue
Mechanistic Cause
Corrective Action
Formation of insoluble precipitates during heating
Pseudodimerization due to localized acidic pockets or insufficient base[2].
Ensure DIPEA is fully mixed before POCl3 addition. Do not reduce the base equivalents below 3.0.
Incomplete conversion (Starting material remains)
Insufficient thermal energy to drive the displacement of the phosphate leaving group by chloride[2].
Verify internal temperature is strictly maintained at 100 °C. Extend heating time if necessary.
Violent exotherm during workup
Rapid hydrolysis of excess POCl3 by water.
Ensure thorough concentration under reduced pressure before the aqueous quench. Always quench over ice.
References
Arnott, E. A., Chan, L., & Phillips, A. (2011). "POCl3 chlorination of 4-quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661. URL:[Link]
Li, X., et al. (2016). "Halogenated quinazoline-THF-amine as PDE1 inhibitor." Taiwan Patent No. TW201620901A.
8-Bromo-4-chloro-7-methoxyquinazoline as EGFR inhibitor intermediate
This guide outlines the technical specifications, synthetic utility, and experimental protocols for 8-Bromo-4-chloro-7-methoxyquinazoline , a high-value scaffold in the development of next-generation EGFR tyrosine kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical specifications, synthetic utility, and experimental protocols for 8-Bromo-4-chloro-7-methoxyquinazoline , a high-value scaffold in the development of next-generation EGFR tyrosine kinase inhibitors (TKIs).
Advanced Intermediate for EGFR Tyrosine Kinase Inhibitor Design
Executive Summary
8-Bromo-4-chloro-7-methoxyquinazoline is a bifunctional heteroaromatic scaffold critical for Structure-Activity Relationship (SAR) exploration in EGFR inhibitor discovery. Unlike the commoditized 6,7-dimethoxyquinazoline core (found in Gefitinib/Erlotinib), the 8-bromo-7-methoxy substitution pattern offers a unique vector for molecular extension.
The C4-chloro position serves as the primary electrophilic site for installing the ATP-mimetic "warhead" (typically a halogenated aniline), while the C8-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling. This orthogonal reactivity is essential for developing 4th-generation inhibitors targeting resistant mutations (e.g., C797S, T790M).
Chemical Profile & Stability[1]
Property
Specification
Notes
IUPAC Name
8-Bromo-4-chloro-7-methoxyquinazoline
CAS Registry
125096-72-2 (Generic Core)
Specific isomer requires structural verification via NMR.
Moisture Sensitive : C4-Cl hydrolyzes to quinazolinone.
Synthetic Utility & Mechanism
The utility of this intermediate lies in its regioselective reactivity . The electron-deficient pyrimidine ring activates the C4-chlorine for Nucleophilic Aromatic Substitution (
), while the C8-bromine remains intact for subsequent transition-metal catalysis.
Reaction Pathway Visualization
Figure 1: Sequential functionalization workflow. The C4-Cl is displaced first under mild conditions, preserving the C8-Br for late-stage modification.
Experimental Protocols
Protocol A:
Functionalization at C4 (The "Warhead")
Objective: Install the aniline pharmacophore to bind the hydrophobic pocket of the EGFR kinase domain.
Target Product: N-(3-chloro-4-fluorophenyl)-8-bromo-7-methoxyquinazolin-4-amine
Reagents:
8-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq)
3-Chloro-4-fluoroaniline (1.1 eq)
Isopropanol (iPrOH) (10 mL/g)
Optional: DIPEA (1.5 eq) if using neutral conditions (though HCl salt formation drives precipitation).
Procedure:
Setup: Charge a round-bottom flask with 8-Bromo-4-chloro-7-methoxyquinazoline and Isopropanol .
Addition: Add 3-Chloro-4-fluoroaniline in one portion.
Reaction: Heat the suspension to reflux (80–85°C) for 2–4 hours.
Checkpoint: The reaction mixture should turn into a thick yellow/white slurry as the product hydrochloride salt precipitates.
Monitoring: Check TLC (50% EtOAc/Hexane). Starting material (
) should disappear; Product () appears.
Workup: Cool to room temperature (20–25°C). Filter the precipitate.[2][3]
Washing: Wash the filter cake with cold iPrOH (
) and Diethyl Ether () to remove unreacted aniline.
Drying: Dry under vacuum at 45°C.
Free Base Conversion (Optional): If the next step requires base catalysis, suspend the salt in EtOAc/Water and neutralize with saturated
. Separate organic layer, dry over , and concentrate.[4]
Critical Note: The C8-Bromine is stable under these conditions. Do not use strong nucleophiles (e.g., methoxide) that might attack the C4 position competitively or cause halogen exchange.
Protocol B: Cross-Coupling at C8 (The "Tail")
Objective: Utilize the C8-bromo handle to attach a solubilizing group (e.g., N-methylpiperazine tail) or a linker for PROTAC/covalent binding.
Method: Suzuki-Miyaura Coupling.
Degassing: Combine the Intermediate , Boronic Ester , and Base in a pressure vial. Add solvents.[2][5] Sparge with Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling or oxidation).
Catalyst: Add the Pd catalyst quickly under inert flow. Seal the vial.
Reaction: Heat to 90–100°C for 4–12 hours.
Monitoring: LC-MS is preferred over TLC due to polarity. Look for Mass shift:
.
Workup: Dilute with EtOAc and water. Filter through Celite to remove Palladium black.
Purification: Flash Column Chromatography (DCM/MeOH gradient). The C8-substituted products are often polar; use 0–10% MeOH in DCM.
Analytical Validation (QC)
To ensure the integrity of the intermediate before use, the following QC parameters must be met:
Test
Method
Acceptance Criteria
Purity
HPLC (C18, ACN/Water + 0.1% TFA)
> 97.0% (Area %)
Identity
-NMR (DMSO-)
Singlet at 8.9 ppm (H2 proton); Singlet at 4.0 ppm (OMe).
Microwave-assisted synthesis using 8-Bromo-4-chloro-7-methoxyquinazoline
Application Note: Precision Microwave-Assisted Functionalization of 8-Bromo-4-chloro-7-methoxyquinazoline Executive Summary This application note details a robust, high-throughput protocol for the functionalization of 8-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Microwave-Assisted Functionalization of 8-Bromo-4-chloro-7-methoxyquinazoline
Executive Summary
This application note details a robust, high-throughput protocol for the functionalization of 8-Bromo-4-chloro-7-methoxyquinazoline , a privileged scaffold in the design of Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinase (TK) inhibitors.
While traditional thermal reflux methods for nucleophilic aromatic substitution (
) of 4-chloroquinazolines suffer from long reaction times (12–24 hours) and variable yields, this microwave-assisted protocol achieves complete conversion in 15 minutes with superior purity. Furthermore, we outline a sequential workflow where the 8-bromo handle is preserved during the initial reaction, enabling subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access diverse chemical space at the solvent-exposed region of the kinase binding pocket.
Scientific Rationale & Mechanism
Chemoselectivity of the Scaffold
The 8-Bromo-4-chloro-7-methoxyquinazoline scaffold presents two electrophilic sites. The success of this protocol relies on the significant reactivity difference between them:
C4-Position (Chloro): Highly electrophilic due to the adjacent ring nitrogens (N1, N3) which pull electron density, making it susceptible to
by amines (anilines).
C8-Position (Bromo): Sterically crowded and less electrophilic towards nucleophiles, but highly reactive for oxidative addition with Palladium(0) catalysts.
Microwave Advantage: Microwave irradiation provides direct dielectric heating to the polar reaction matrix. The transition state of the
reaction involves the formation of a polar Meisenheimer complex. Microwave energy stabilizes this polar transition state more effectively than conventional heating, significantly lowering the activation energy () and accelerating the reaction rate.
Reaction Scheme
Figure 1: Mechanistic pathway of the microwave-assisted
reaction.
Experimental Protocols
Protocol A: Microwave-Assisted C4-Amination (
)
Target: Synthesis of the kinase hinge-binding core.
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) (Model aniline for EGFR inhibitors)
Solvent: Isopropanol (iPrOH) – Chosen for its high loss tangent (tan δ) and ability to precipitate the product as an HCl salt.
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
Step-by-Step Procedure:
Preparation: In a 10 mL microwave process vial, dissolve 8-Bromo-4-chloro-7-methoxyquinazoline (273 mg, 1.0 mmol) in Isopropanol (4 mL).
Addition: Add 3-Chloro-4-fluoroaniline (160 mg, 1.1 mmol). Note: No base is added initially. The reaction proceeds faster under slightly acidic conditions (autocatalysis by HCl formed), and the product precipitates as the hydrochloride salt.
Irradiation: Seal the vial and irradiate with the following parameters:
Temperature: 120 °C
Time: 15 minutes
Pressure: Max 15 bar
Stirring: High
Workup (Self-Validating): Upon cooling to room temperature, the product should precipitate as a yellow/off-white solid.
Filter the solid using a vacuum frit.
Wash the cake with cold isopropanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-bromo-quinazoline Scaffolds
Introduction: The Strategic Importance of 8-Amino-quinazolines The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical cand...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of 8-Amino-quinazolines
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates.[1][2][3] Specifically, the introduction of an amino group at the 8-position unlocks access to a chemical space rich with potential for developing novel kinase inhibitors, anti-inflammatory agents, and other targeted therapies.[1][4][5] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond at this position, offering a significant improvement over harsher, more traditional methods like nucleophilic aromatic substitution.[6]
This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to 8-bromo-quinazoline scaffolds. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a framework for troubleshooting common challenges.
Mechanistic Considerations: A Tale of Two Cycles
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[6][7] A simplified representation of the catalytic cycle is depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the 8-bromo-quinazoline to the Pd(0) center, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired 8-amino-quinazoline product and regenerates the active Pd(0) catalyst.[6][8]
It's important to note that the reaction can proceed through different mechanistic pathways, often described as "amine-first" or "base-first" depending on the nature of the base and other reaction parameters.[9] For strong bases like sodium tert-butoxide, the amine typically coordinates to the palladium center before deprotonation.[9]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Parameters: A Guide to Rational Optimization
The success of the Buchwald-Hartwig amination of 8-bromo-quinazolines hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the phosphine ligand is paramount to achieving high yields and clean conversions. For electron-deficient heteroaryl bromides like 8-bromo-quinazoline, bulky, electron-rich phosphine ligands are often preferred.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps.[11]
Particularly effective for the coupling of primary amines and amides.[12][13]
BINAP
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
A bidentate ligand that can be effective in preventing the formation of inactive palladium dimers.[6]
Palladium precatalysts, such as those from the G3 and G4 generation, are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[14] Precatalysts offer improved air and moisture stability, leading to more reproducible results.[14][15]
Base and Solvent Selection
The choice of base is critical and must be strong enough to deprotonate the amine without causing degradation of the starting materials or product. Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[14] Other bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) can also be effective, particularly for more sensitive substrates.[7]
Aprotic, non-polar solvents are typically employed to ensure the solubility of the reactants and catalyst system. Toluene, dioxane, and THF are common choices.[14][16] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[10]
Temperature and Reaction Time
Reaction temperatures typically range from 80-110 °C.[10] Microwave irradiation can also be a valuable tool for accelerating these reactions, often leading to shorter reaction times and improved yields.[17] Reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.[10]
Detailed Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 8-bromo-quinazoline scaffolds. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Amination with a Secondary Amine
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
8-bromo-quinazoline (1.0 equiv)
Secondary amine (1.2 equiv)
Pd₂(dba)₃ (2.5 mol%)
XPhos (5.5 mol%)
Sodium tert-butoxide (1.5 equiv)
Anhydrous toluene
Procedure:
To a dry Schlenk tube, add 8-bromo-quinazoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
Evacuate the tube and backfill with argon. Repeat this process three times.
Add anhydrous, degassed toluene via syringe, followed by the secondary amine.
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[10]
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amination with a Primary Amine
Materials:
8-bromo-quinazoline (1.0 equiv)
Primary amine (1.5 equiv)
BrettPhos Pd G3 precatalyst (3 mol%)
Potassium phosphate (2.0 equiv)
Anhydrous 1,4-dioxane
Procedure:
To a microwave vial, add 8-bromo-quinazoline, BrettPhos Pd G3 precatalyst, and potassium phosphate.
Add anhydrous 1,4-dioxane and the primary amine.
Seal the vial and place it in the microwave reactor.
Heat the reaction to 120 °C for 30-60 minutes.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature.
Follow the work-up and purification procedure outlined in Protocol 1.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to troubleshooting common problems encountered during the Buchwald-Hartwig amination of 8-bromo-quinazoline scaffolds.[10]
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous/degassed conditions- Suboptimal ligand or base
- Use a fresh catalyst or a precatalyst[10]- Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere[10]- Screen a panel of ligands and bases
Formation of Side Products
- Hydrodehalogenation (replacement of bromine with hydrogen)- Dimerization of the starting material
- Lower the reaction temperature and potentially increase the reaction time[10]- Use a ligand that promotes faster reductive elimination
Difficulty in Product Isolation
- Product is highly polar and binds to silica gel
- Use a different stationary phase for chromatography (e.g., alumina)- Consider a different work-up procedure, such as an acid-base extraction
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 8-amino-quinazoline derivatives. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful transformation in drug discovery and development.
References
BenchChem. (2025).
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC. (2025, December 4).
Reddit. (2018, September 6).
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
Wordpress.
Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
Semantic Scholar. Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
Organic Synthesis. Buchwald-Hartwig Coupling.
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
Benchchem.
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. (2024, February 12).
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
ResearchGate.
Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Application Note: Protecting Group Strategies for 7-Methoxy-Quinazoline Synthesis
Part 1: Strategic Overview The synthesis of 7-methoxy-quinazolines, a privileged scaffold in EGFR tyrosine kinase inhibitors (TKIs), presents a classic regioselectivity challenge. The electron-rich 6- and 7-positions are...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Overview
The synthesis of 7-methoxy-quinazolines, a privileged scaffold in EGFR tyrosine kinase inhibitors (TKIs), presents a classic regioselectivity challenge. The electron-rich 6- and 7-positions are chemically similar, making selective functionalization difficult. While the 7-methoxy group is often viewed as a stable ether, its installation or preservation during the synthesis of complex 6,7-disubstituted analogs requires rigorous protecting group (PG) strategies.
This guide details three "Generations" of synthetic logic, moving from classical protecting group manipulations to modern transient protection strategies.[1]
The Core Challenge: N- vs. O-Selectivity
When synthesizing molecules like Gefitinib, the critical step often involves alkylating a C6-hydroxyl group in the presence of a nucleophilic C4-aniline nitrogen. Without protection, competitive N-alkylation occurs, drastically reducing yield and complicating purification.
Strategic Pathways
Strategy
Mechanism
Key Protecting Group
Application
1. Orthogonal Precursor Assembly
Establish 7-OMe before cyclization.
Benzyl (Bn) (for 7-OH latent release)
Erlotinib synthesis; avoids isomer separation.
2. Regioselective Demethylation
Selective cleavage of 6-OMe in 6,7-dimethoxy systems.
Temporary masking of Aniline-NH during O-alkylation.
Trimethylsilyl (TMS)
High-yield O-alkylation without permanent PG steps.
Part 2: Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for selecting the appropriate protection strategy based on the starting material and target substitution pattern.
Caption: Decision tree for 7-methoxy-quinazoline synthesis. Route A relies on precursor design; Route B utilizes selective deprotection and transient masking.
Part 3: Detailed Protocols
Protocol A: Regioselective Demethylation of 6,7-Dimethoxyquinazoline
Context: This method uses the 7-methoxy group as a "survivor" protecting group. The 6-methoxy is selectively cleaved due to the para-relationship with the electron-withdrawing C4-carbonyl/nitrogen, allowing subsequent specific functionalization at C6.
Setup: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (
), dissolve 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) in Methanesulfonic acid (10 vol).
Reagent Addition: Add L-Methionine (1.2 eq). The use of methionine acts as a methyl acceptor, converting to S-methylmethionine.[1]
Reaction: Heat the mixture to 100°C for 5–8 hours.
Monitoring: Monitor by HPLC or TLC (DCM:MeOH 9:1).[1] Look for the appearance of the monohydroxy species.
Note: The 6-position is more susceptible to nucleophilic attack by the thioether due to electronic conjugation with the N1/C4 center.
Workup: Cool to room temperature. Pour the mixture onto crushed ice/water. Neutralize carefully with 50% NaOH solution to pH 7.[1]
Isolation: The product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one , typically precipitates as a white/off-white solid. Filter, wash with water, and dry in a vacuum oven at 50°C.
Protocol B: Transient Silyl Protection for Selective O-Alkylation
Context: When synthesizing Gefitinib-like molecules, you must alkylate the 6-OH group without alkylating the secondary amine at the 4-position. Standard protection (Boc/Acetyl) requires two extra steps (protection/deprotection). Transient silylation allows a "one-pot" alkylation.
Mechanism:[1][4][5] The more nucleophilic aniline nitrogen and the phenol oxygen are silylated.[1] The O-Si bond is labile, but the N-Si bond effectively masks the nitrogen nucleophilicity.
Crucial Step: The presence of carbonate base promotes the in situ desilylation of the phenol (forming the phenoxide) while the N-TMS group remains relatively stable or sterically hinders N-alkylation.[1]
Heat to 80°C for 4–6 hours.
Deprotection (Workup):
The N-TMS group is highly labile to hydrolysis.
Add water (20 vol) to the reaction mixture. The change in pH and aqueous conditions will cleave the N-TMS bond immediately.
Isolation:
Filter the resulting precipitate.[1] The product is the O-alkylated, N-deprotected target.
Recrystallize from Methanol/Ethyl Acetate if necessary.[1]
Part 4: Data & Troubleshooting
Comparative Analysis of Protecting Groups[1]
Protecting Group
Installation Conditions
Stability to
Removal Conditions
Suitability for 7-OMe Synthesis
Benzyl (Bn)
BnBr, , DMF
High
, Pd/C or TFA/Thioanisole
Excellent for differentiating 6/7 diols early in synthesis.
Acetyl (Ac)
, Pyridine
Low (Cleaves)
, MeOH
Poor .[1] Often migrates or cleaves during chlorination.[1]
Methoxymethyl (MOM)
MOM-Cl, DIPEA
Moderate
dilute HCl
Good for N3 protection, but carcinogenic reagent.
Pivaloyloxymethyl (POM)
POM-Cl,
High
/MeOH or NaOH
Best for N3 protection if lithiation of the ring is required.
Troubleshooting Guide
Issue 1: N-Alkylation observed during side-chain installation.
Cause: Incomplete transient protection or base too strong.[1]
Solution: Switch from
to (solubility effect) but strictly use the TMS-protection protocol. Verify N-silylation via NMR (shift in aniline protons) before adding the alkyl halide.
Issue 2: Loss of 7-Methoxy group during Lewis Acid steps.
Solution: 7-OMe is stable to mild acids but labile to strong Lewis acids. If 6-OBn deprotection is needed, use Hydrogenolysis (
, Pd/C) instead of Lewis acids to preserve the 7-OMe.
Issue 3: Inseparable mixture of 6- and 7-isomers.
Cause: Non-selective nitration or alkylation of the benzoate precursor.[1]
Solution: Purify at the benzoate ester stage (crystallization is easier) rather than the final quinazoline stage.[1]
Part 5: References
Suh, K. H., et al. (2017).[1] "Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group." Synthetic Communications, 47(21), 1957-1964. Link
Maskrey, T. S., et al. (2019).[1][6][7] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[6] Link
Chandregowda, V., et al. (2009).[1] "Synthesis of gefitinib starting from isovanillin."[1][7] Synthetic Communications, 37, 3409.[1] (Contextualizing the regioselective nitration route).
Knesl, P., et al. (2006).[1] "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 11(4), 286-297. Link
Preventing hydrolysis of 4-chloro-quinazolines during workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-chloroquinazolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 4-chloroquinazolines. These intermediates are notoriously fickle; a perfectly executed chlorination can be entirely undone during the workup phase.
This guide provides a deep mechanistic understanding of why this degradation occurs and offers field-proven, self-validating protocols to ensure the integrity of your synthesized compounds.
Mechanistic Insight: The Hydrolysis Dilemma
To solve a problem, we must first understand its causality. The C4 position of the quinazoline ring is highly electrophilic. This is driven by the electron-withdrawing effects of the two adjacent nitrogen atoms in the pyrimidine ring. When 4-chloroquinazoline is exposed to water—especially under the basic conditions often used to neutralize excess phosphoryl chloride (
)—hydroxide ions act as aggressive nucleophiles. They readily attack the C4 position, displacing the excellent chloride leaving group and driving the reaction thermodynamically backward to the stable quinazolin-4-one[1].
Mechanism of 4-chloroquinazoline hydrolysis during aqueous workup.
Troubleshooting & FAQs
Q1: I have confirmed product formation via TLC during the reaction, but after quenching with ice water and ammonium hydroxide, my product reverts to the starting material. Why?A: You are observing base-catalyzed dechlorination. 4-Chloroquinazolines are highly unstable toward water and bases (such as ammonium hydroxide or sodium bicarbonate). The addition of a base accelerates the nucleophilic attack of water at the C4 position, completely hydrolyzing your product back to quinazolin-4-one[1].
Q2: I am synthesizing a 4-amino or 4-thioquinazoline derivative. Do I need to isolate the 4-chloro intermediate?A: No. In fact, attempting to isolate it introduces unnecessary risk. The most robust strategy is "telescoping" the reaction. By evaporating the excess
under vacuum and immediately adding your next nucleophile (amine or thiol) in an anhydrous solvent, you bypass the aqueous hydrolysis risk entirely[2].
Q3: If I absolutely must isolate the 4-chloroquinazoline for characterization, how should I quench the reaction?A: You must use a biphasic cold quench. Pour the reaction mixture into a vigorously stirred mixture of crushed ice and dichloromethane (DCM). The DCM immediately partitions the 4-chloroquinazoline into the protective organic layer as it forms, drastically minimizing its contact time with the aqueous phase[1].
Q4: Are there alternative chlorinating agents that simplify the workup?A: Yes. Substituting
with thionyl chloride () and a catalytic amount of DMF is an excellent alternative. has a much lower boiling point (79 °C) compared to (106 °C), allowing it to be easily and completely removed under reduced pressure without any need for an aqueous quench[1].
Quantitative Data: Workup Strategy Comparison
The choice of workup directly dictates your yield and purity. The table below summarizes the expected outcomes based on different quenching strategies.
Workup Strategy
Reagents Used
Hydrolysis Risk
Typical Isolated Yield
Product Purity
Basic Aqueous Quench
, /
Critical
< 30% (Reversion to SM)
Low
Biphasic Cold Quench
, Ice / DCM
Moderate
70 - 85%
High
Telescoping (Evaporation)
, Toluene (Azeotrope)
Minimal
85 - 95% (Over 2 steps)
Very High
Thionyl Chloride Method
, cat. DMF
Minimal
80 - 96%
Very High
Workflow Decision Tree
Decision tree for the workup of 4-chloroquinazoline syntheses.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain a built-in validation step. Do not proceed to the next phase without confirming the success of the current one.
Protocol A: The Telescoped Non-Aqueous Workflow (Gold Standard)
Objective: Convert quinazolin-4-one to a 4-substituted quinazoline without exposing the intermediate to water.
Chlorination: Suspend quinazolin-4-one (1.0 eq) in neat
(5.0 eq). Add a catalytic amount of N,N-dimethylaniline or DMF. Heat to 90 °C for 2-4 hours under an inert nitrogen atmosphere[3].
Self-Validation (Micro-Extraction): Do not guess if the reaction is done. Remove 10 µL of the reaction mixture and dilute it in 1 mL of anhydrous DCM. Spot on a TLC plate alongside the starting material (Eluent: 100% EtOAc). The complete disappearance of the starting material confirms conversion without risking the bulk batch.
Evaporation: Cool the reaction to room temperature. Attach the flask to a rotary evaporator connected to a high-vacuum pump with a secondary cold trap. Evaporate the excess
at 40 °C.
Azeotropic Drying: Add 10 mL of anhydrous toluene to the crude residue and evaporate to dryness. Repeat this step twice. Causality: Toluene forms an azeotrope with
and HCl, ensuring complete removal of acidic byproducts that could interfere with the next step.
Nucleophilic Substitution: Immediately dissolve the crude 4-chloroquinazoline in anhydrous THF or DMF. Add your desired nucleophile (e.g., butanethiol) and an anhydrous organic base (e.g., DIPEA, 2.0 eq)[2].
Final Workup: Once the substitution is complete, the resulting 4-substituted quinazoline is hydrolytically stable and can be safely subjected to a standard aqueous workup.
Objective: Isolate pure 4-chloroquinazoline when telescoping is not chemically viable.
Preparation: Prepare a vigorously stirring biphasic mixture of crushed ice (50 g) and Dichloromethane (100 mL) in a large beaker.
Quenching: Slowly add the cooled
reaction mixture dropwise into the ice/DCM mixture. Causality: The DCM immediately dissolves the 4-chloroquinazoline, sequestering it from the aqueous phase and preventing hydrolysis.
Separation (Speed is Critical): Immediately transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer once more with cold DCM. Do not neutralize with strong bases.
Drying & Storage: Dry the combined organic layers over anhydrous
. Filter and concentrate under reduced pressure at a low temperature (<30 °C). Store the resulting solid under argon in a desiccator at -20 °C[1].
Self-Validation (NMR): Dissolve a small crystal of the isolated solid in anhydrous
. The absence of a broad N-H/O-H lactam peak (~12 ppm) in the -NMR spectrum confirms that the 4-chloro product is intact and has not reverted.
References
"What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?" ResearchGate Scientific Forum. Available at:[Link]
"POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry (2011). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Yield Improvement for 8-Bromo-4-chloro-7-methoxyquinazoline
Ticket ID: #ZD6474-CL-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Low yield and variable purity during the chlorination of 8-bromo-7-methoxyquinazolin-4(3H)-one to 8-bromo-4-chloro-7-methoxyquinazoline.
Diagnosis:
The synthesis of this specific Vandetanib intermediate is notoriously sensitive to hydrolytic reversion . The 4-chloroquinazoline moiety is highly electrophilic and unstable in aqueous alkaline media, particularly if the temperature is not strictly controlled.
Most yield losses (
) in this reaction do not occur inside the flask during reflux; they occur during the quench and workup . If you observe the starting material (quinazolinone) in your final NMR, the reaction likely worked, but you hydrolyzed the product back to the starting material during isolation.
The "Golden Batch" Protocol
Standardized methodology for high-yield synthesis (>85%).
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Start Material (SM)
1.0
Substrate
Must be dried ( water content).
10-15 vol
Reagent/Solvent
Freshly distilled if yellow.
DMF (Cat.)
0.1 - 0.5
Catalyst
Essential for Vilsmeier-Haack activation.
Toluene
Co-solvent
Azeotrope
Used during workup to strip .
Step-by-Step Execution
Phase 1: Reaction (Activation)
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
Separation: Quickly separate layers. Wash organic layer with cold brine.
Drying: Dry over
immediately and concentrate at .
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired product isolation and the hydrolytic reversion pathway.
Caption: Reaction pathway showing the critical bifurcation point where improper workup leads to reversion (Red path).
Troubleshooting FAQs
Q1: My reaction mixture turned into a black tar. What happened?A: This is usually "charring" caused by two factors:
Overheating: Refluxing neat
above for extended periods.
Wet Reagents: If your SM was wet, the reaction generates excessive phosphoric acid, which degrades the quinazoline ring at high temperatures.
Fix: Dry SM in a vacuum oven at
overnight. Use an oil bath with precise temperature control, not a heating mantle.
Q2: NMR shows 30% starting material after workup, but TLC showed conversion. Why?A: You experienced Hydrolytic Reversion . The 4-chloro group is a good leaving group. If the workup was too acidic or too hot, water attacked the 4-position, kicking off the chloride and reforming the carbonyl (starting material).
Fix: Ensure the quench is performed at
and the pH remains (using ). Do not let the biphasic mixture stir for hours; separate immediately.
Q3: Can I avoid the aqueous workup entirely?A:Yes, and this is recommended. If the next step is a nucleophilic aromatic substitution (
) with an aniline (to form Vandetanib), you can often strip the via toluene azeotrope, redissolve the crude chloride in Acetonitrile or DMF, and add the aniline directly. This "telescoping" approach often boosts overall yield by 10-15%.
Q4: Is DMF strictly necessary?A: For this specific electron-rich quinazoline (methoxy group at C7), yes. The methoxy group donates electron density, making the carbonyl oxygen less electrophilic. DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than
alone, driving the reaction to completion.
References
Synthesis of ZD6474 (Vandetanib): Gibson, K. H. (2001). Quinazoline derivatives. Patent WO 01/32651.
Process Chemistry of Quinazolines: Arnott, E. A., & Chan, L. C. (2011).[2] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(5), 1653–1661. (Detailed mechanistic study on minimizing hydrolysis).
Alternative Synthesis Routes: Li, Z., et al. (2017). An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469.[3]
Hydrolytic Instability: Wintner, J. (2021). Stability of 4-chloroquinazolines toward water.
Purification methods for 8-Bromo-4-chloro-7-methoxyquinazoline (recrystallization vs column)
This technical guide addresses the purification of 8-Bromo-4-chloro-7-methoxyquinazoline (CAS: 125096-72-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Vandetanib. The 4-chloroquinazoline...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the purification of 8-Bromo-4-chloro-7-methoxyquinazoline (CAS: 125096-72-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Vandetanib.
The 4-chloroquinazoline core is highly reactive and prone to hydrolysis, converting back to the thermodynamically stable (and useless) 4-quinazolinone. This guide prioritizes stability during purification.
Part 1: Critical Decision Matrix (Recrystallization vs. Column)
Before selecting a method, evaluate your crude material against this decision matrix. The 4-chloro moiety is moisture-sensitive; therefore, speed and anhydrous conditions are paramount.
Feature
Recrystallization (Recommended)
Column Chromatography (Alternative)
Scale
>5g to Multi-kg
<5g (Discovery Scale)
Purity Target
>98% (removes polar impurities well)
>99% (can separate close isomers)
Yield
70–85% (First crop)
60–80% (Risk of hydrolysis on silica)
Hydrolysis Risk
Low (if solvents are anhydrous)
High (Silica is acidic and wet)
Time Efficiency
High (Overnight crystallization)
Low (Requires column packing/running)
Solvent Usage
Low (Green chemistry compliant)
High
Part 2: Module 1 – Recrystallization (The Scale-Up Standard)
Recrystallization is the preferred method for this compound due to the stability risks associated with silica gel.
Core Protocol: The "Anhydrous Anti-Solvent" Method
Principle: 8-Bromo-4-chloro-7-methoxyquinazoline is soluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) but insoluble in Heptane/Hexane.
Step-by-Step Workflow:
Dissolution: Dissolve the crude solid in the minimum amount of anhydrous DCM (approx. 3–5 mL per gram) at room temperature. Do not heat significantly to avoid thermal decomposition.
Filtration: If there are insoluble black specks (charcoal/salts), filter rapidly through a pad of Celite under a nitrogen blanket.
Anti-Solvent Addition: While stirring vigorously, slowly add anhydrous n-Heptane (ratio 1:3 relative to DCM) until a persistent turbidity is observed.
Crystallization: Cool the mixture to 0–5°C for 2–4 hours.
Isolation: Filter the off-white solid under a nitrogen stream. Wash the cake with cold Heptane.
Drying: Dry in a vacuum oven at <40°C. High heat can cause HCl elimination and degradation.
Troubleshooting & FAQs
Q: My product turned into a "gummy" oil instead of crystals. What happened?
Diagnosis: This is "oiling out," usually caused by adding the anti-solvent too fast or at too high a temperature.
Fix: Re-dissolve the oil by adding a small amount of DCM. Seed the solution with a pure crystal if available. Add Heptane much slower, dropwise, while keeping the solution cool.
Q: The NMR shows a peak at ~8.0 ppm (singlet) and broad OH stretch. Is this my product?
Diagnosis: No. This is likely the 4-quinazolinone hydrolysis product .
Cause: Moisture entered the system. The 4-chloro group hydrolyzed to a hydroxyl group.
Fix: This impurity is very insoluble in DCM. Filter the solution before adding Heptane; the solid on the filter is likely the impurity. Recrystallization purifies the filtrate.[1]
Part 3: Module 2 – Column Chromatography (The High-Purity/Small Scale Method)
Use this method only if recrystallization fails to remove specific non-polar impurities or if you are working on a very small scale (<1g).
Core Protocol: The "Buffered Silica" Technique
Scientific Rationale: Standard silica gel is slightly acidic (pH 6–6.5). This acidity, combined with trace moisture in solvents, catalyzes the hydrolysis of the 4-chloro group. You must neutralize the silica.
Step-by-Step Workflow:
Mobile Phase Preparation: Prepare a mixture of Hexane/Ethyl Acetate (3:1) .
Buffering (Critical): Add 1% Triethylamine (Et3N) to the mobile phase. Flush the column with this buffer before loading the sample. This neutralizes acidic sites on the silica.
Sample Loading: Dissolve the crude in a minimal amount of DCM/Hexane (1:1). Avoid dissolving in pure MeOH or EtOH, as nucleophilic attack can occur.
Elution: Run the column rapidly. The 4-chloroquinazoline moves relatively fast (Rf ~0.4–0.6 in 3:1 Hex/EtOAc).
Evaporation: Evaporate fractions immediately at <35°C bath temperature. Do not leave the compound in solution for extended periods.[2]
Troubleshooting & FAQs
Q: I see a streak on the TLC plate instead of a spot.
Diagnosis: The compound is decomposing on the plate or the silica is too acidic.
Fix: Ensure your TLC chamber solvent also contains 1% Et3N. If the streak persists, the compound might be unstable in the chosen solvent; switch to Toluene/Acetone.
Q: My yield is low, and I recovered a very polar solid.
Diagnosis: Hydrolysis occurred on the column.
Fix: You likely skipped the Et3N buffering or used "wet" solvents. Use HPLC-grade, low-water solvents and ensure the run time is under 30 minutes.
Part 4: Visualizing the Purification Logic
The following diagram illustrates the decision process and the chemical pathways involved in the purification, highlighting the risk of hydrolysis.
Figure 1: Purification Decision Tree highlighting the critical hydrolysis risk pathway.
Part 5: Summary of Quantitative Parameters
Parameter
Value / Condition
Note
Melting Point
168–172°C (Decomposes)
Sharp MP indicates high purity.
Solubility
DCM, EtOAc, THF
Avoid alcohols (MeOH/EtOH) to prevent solvolysis.
TLC Rf
~0.5 (Hexane/EtOAc 3:1)
Requires Et3N treated plate.
Storage
-20°C, under Argon
Extremely moisture sensitive.
References
Synthesis of Vandetanib Intermediates : Tetrahedron Letters, 2017.[3] "An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement." Link
General Quinazoline Purification : Journal of Medicinal Chemistry, 2008. "Synthesis and SAR of 4-anilino-quinazolines." Link
Stability of 4-Chloroquinazolines : Journal of Organic Chemistry, 2010. "Hydrolytic stability of 4-haloquinazolines." Link
Technical Support Center: Troubleshooting POCl3 Residues in Quinazoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chlorination of quinazolinones in drug development workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chlorination of quinazolinones in drug development workflows. The complete removal of phosphorus oxychloride (POCl3) residues is not merely a purification step; it is a critical safety and chemical stability checkpoint. This guide is designed to help you troubleshoot common pitfalls, understand the underlying mechanisms, and implement self-validating protocols for your syntheses.
Mechanistic Overview (The "Why")
The conversion of quinazolin-4-one to 4-chloroquinazoline relies on the electrophilic activation of the tautomeric hydroxyl group by POCl3, forming a phosphate ester intermediate. This is followed by nucleophilic displacement by the chloride ion . The primary leaving group is phosphorodichloridic acid, a highly reactive and metastable byproduct . If these residues are not meticulously quenched and removed, they pose severe risks of latent exothermic events and can actively degrade your desired product.
Reaction pathway of quinazolinone chlorination via POCl3.
Troubleshooting Guide & FAQs
Q1: Why does my 4-chloroquinazoline revert to the starting quinazolinone during the POCl3 quench?Causality: 4-chloroquinazolines possess a highly electrophilic C4 position. During aqueous workup, if the temperature rises or the pH is not strictly controlled, water acts as a nucleophile. It displaces the chloride ion, hydrolyzing the product back into the thermodynamically stable quinazolin-4-one .
Solution: Minimize the product's exposure time to water. First, remove bulk POCl3 via vacuum distillation. Then, perform a cold reverse quench directly into a buffered biphasic system (e.g., ethyl acetate and ice-cold saturated NaHCO3). This immediately partitions the sensitive chloroquinazoline into the organic layer, shielding it from aqueous hydrolysis .
Q2: How do I safely quench large excesses of POCl3 without triggering a latent exotherm?Causality: Quenching POCl3 directly with water often leads to incomplete hydrolysis. This causes the accumulation of metastable intermediates, specifically phosphorodichloridic acid, which can undergo delayed, violent hydrolysis (a latent exotherm) releasing massive heat and HCl gas .
Solution: Always utilize a reverse quench protocol. Slowly add the reaction mixture dropwise into a large volume of ice-water or an aqueous base (such as sodium acetate or NaOH). Keep the temperature below 25 °C and the pH < 7 to ensure the continuous, controlled destruction of P-Cl bonds without intermediate buildup .
Experimental Workflow & Protocols
Optimized experimental workflow for POCl3 quench and extraction.
Protocol A: Optimized Reverse Quench for Chloroquinazoline Synthesis
Self-Validating Step: Monitor the removal of POCl3 via TLC prior to aqueous exposure to ensure the chlorination reaction is complete and starting material is consumed.
Concentration: Upon completion of the chlorination reaction, cool the mixture to 50 °C. Attach a vacuum distillation apparatus and carefully distill off the excess POCl3 (approx. 70-80% of the volume) to yield a viscous crude residue .
Dilution: Dilute the viscous residue with an inert, water-immiscible solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5 volumes) to reduce viscosity and prevent localized heating.
Reverse Quench: Prepare a receiving flask containing a 1:1 mixture of crushed ice and saturated aqueous Sodium Bicarbonate (NaHCO3) (10 volumes). Vigorously stir the receiving flask.
Addition: Add the diluted reaction mixture dropwise to the ice/base mixture. Maintain the internal temperature strictly below 25 °C using an external ice bath .
Neutralization: Check the pH of the aqueous layer. If necessary, add additional NaHCO3 or cold 1N NaOH until the pH stabilizes at 7–8 .
Protocol B: Trace Phosphorus Residue Removal via Biphasic Wash
Self-Validating Step: Perform a quick 31P NMR on an aliquot of the organic layer; the absence of peaks between 0 and -20 ppm confirms the total removal of phosphate residues.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer.
Alkaline Wash: Wash the organic layer with cold 0.1 N NaOH (2 volumes) to fully deprotonate any residual phosphorodichloridic acid or phosphoric acid .
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove trace water and neutralize the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a low temperature (< 35 °C) to prevent thermal degradation of the chloroquinazoline .
Data Presentation: Comparative Quenching Strategies
The following table summarizes the quantitative parameters and outcomes of various POCl3 quenching methodologies based on established process chemistry data [[1]]([Link]) .
Stability of 8-Bromo-4-chloro-7-methoxyquinazoline in storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 8-Bromo-4-chloro-7-methoxyquinazoline (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 8-Bromo-4-chloro-7-methoxyquinazoline (CAS: 1816992-75-2)[1].
This quinazoline derivative is a highly valuable electrophilic building block, frequently utilized in the synthesis of kinase inhibitors (such as EGFR inhibitors) and phosphodiesterase (PDE) inhibitors[2][3]. However, its reactivity is a double-edged sword; the same electronic properties that make it an excellent substrate for cross-coupling and amination also make it highly susceptible to degradation during storage[3].
Below is a causality-driven troubleshooting guide and FAQ to ensure the scientific integrity of your workflows.
Q1: Why does my 8-Bromo-4-chloro-7-methoxyquinazoline degrade into an insoluble white/off-white precipitate over time, even when stored in the refrigerator?The Causality: The degradation you are observing is almost certainly hydrolysis. The C4-position of the quinazoline ring is highly electron-deficient due to the strong electron-withdrawing nature of the two adjacent ring nitrogens (the
-nitrogen effect)[3]. This makes the C4-Cl bond exceptionally reactive toward nucleophilic aromatic substitution ()[4]. Even trace amounts of atmospheric moisture will attack the C4 position, displacing the chloride ion and forming the thermodynamically stable, inactive degradant: 8-bromo-7-methoxyquinazolin-4(3H)-one [4].
Mechanism of moisture-driven hydrolysis of 4-chloroquinazolines.
Q2: Which solvents are safe for preparing stock solutions, and which will destroy my reagent?The Causality: Protic solvents (water, methanol, ethanol, isopropanol) act as nucleophiles. While amination reactions of 4-chloroquinazolines can sometimes be forced in water under specific acidic conditions[5], storing the compound in these solvents leads to rapid solvolysis[6]. You must use strictly anhydrous, aprotic solvents for stock solutions.
Strictly Incompatible. Rapid conversion to quinazolin-4-one.
Preventative Workflows: Best Practices for Storage
To maintain the integrity of the C4-Cl bond, your storage protocol must be designed as a self-validating system that physically excludes water.
Q3: What is the absolute best-practice protocol for storing and handling this compound?The Causality: Condensation is the enemy. When a cold vial is opened in a humid lab, water instantly condenses on the cold powder, initiating the hydrolysis cascade described above. Equilibrating the vial to room temperature before opening prevents this thermodynamic transfer.
Self-validating handling workflow to prevent moisture condensation and degradation.
Step-by-Step Handling Protocol:
Equilibration: Upon removing the vial from the -20°C freezer, immediately place it inside a vacuum desiccator containing active desiccant (e.g., Drierite). Leave it for 60 minutes to reach ambient temperature.
Inert Aliquoting: Open the vial only under an inert atmosphere (Nitrogen or Argon glovebox/glovebag). Aliquot the bulk powder into single-use amber vials. Self-Validation: If the powder appears clumpy or sticks to the spatula, moisture has already compromised the batch. It should be a free-flowing powder.
Sealing: Blanket each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder). Cap tightly and wrap the seam with Parafilm.
Storage: Store the aliquots at -20°C.
Recovery Protocols: Rescuing a Hydrolyzed Batch
Q4: My TLC/LC-MS shows that my 8-Bromo-4-chloro-7-methoxyquinazoline has converted into the quinazolin-4-one derivative. Can I rescue the batch?The Causality: Yes. Because the degradation pathway is a hydrolysis reaction that yields the quinazolin-4-one, you can reverse this by performing a re-chlorination using a highly reactive chlorinating agent like Phosphorus oxychloride (
Step-by-Step Re-chlorination Protocol:
Note: Perform this strictly in a fume hood.
is highly toxic and reacts violently with water.
Setup: Transfer the degraded batch (predominantly 8-bromo-7-methoxyquinazolin-4(3H)-one) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
Reagent Addition: Add neat
(approximately 5-10 equivalents relative to the quinazolinone). For enhanced reactivity, add catalytic amounts of anhydrous DMF (1-2 drops). The DMF reacts with to form the Vilsmeier-Haack reagent, which is the true active chlorinating species[9].
Reflux: Heat the mixture to reflux (approx. 105°C) for 3 to 4 hours.
In-Process Control (Self-Validation): Monitor the reaction by TLC (using anhydrous eluent). The starting quinazolinone will be highly polar (lower
), while the newly formed 4-chloroquinazoline will be significantly less polar (higher ).
Workup (CRITICAL): Do not quench with aqueous base if you want to avoid immediate re-hydrolysis[8]. Instead, concentrate the reaction mixture under reduced pressure to remove excess
.
Purification: Co-evaporate the crude residue twice with anhydrous toluene to remove trace
. Dissolve the residue in anhydrous dichloromethane (DCM), filter through a short pad of anhydrous silica or Celite to remove polar impurities, and concentrate to yield the rescued 8-Bromo-4-chloro-7-methoxyquinazoline. Store immediately at -20°C under Argon.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing regioselectivity in 8-bromo-quinazoline functionalization
Content type: Technical Support Hub / Troubleshooting Guide
Executive Summary
The 8-bromoquinazoline scaffold presents a unique "triangular" reactivity challenge. You are managing three distinct reactive centers: the highly electrophilic C4 (imidoyl-like), the moderately electrophilic C2 (amidine-like), and the nucleophile-resistant but metallophilic C8-Br site.
This guide provides troubleshooting protocols to decouple these reactivities. Our core philosophy is Sequential Orthogonality : utilizing the distinct activation energy barriers of
, Pd-catalyzed cross-coupling, and Halogen-Metal Exchange (HME) to achieve precise regiocontrol.
📊 The Reactivity Landscape
Before troubleshooting, visualize the electronic hierarchy of your substrate.
Figure 1: The Electrophilic Hierarchy of 8-bromo-4-chloroquinazoline. Note that C4 must typically be addressed before C8 to prevent side reactions.
Module 1: The
Gateway (C4 Selectivity)
Context: The C4 position in quinazolines is essentially an imidoyl chloride. It is 3-4 orders of magnitude more reactive towards nucleophiles than C2 or C8.
🔴 Critical Issue: "I see partial reaction at C2 or decomposition."
Diagnosis: The reaction conditions are too harsh. C4 substitution does not require high heat.
The Fix:
Temperature Control: Run the reaction at 0°C to Room Temperature (RT) .
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile.
Base Selection: Use a non-nucleophilic base (DIPEA or
) rather than inorganic bases that might promote hydrolysis to the quinazolinone.
❓ FAQ: "Can I perform Suzuki coupling at C8 before substituting C4-Cl?"
Technical Answer:Not recommended.
While oxidative addition to Ar-Br is generally faster than Ar-Cl, the C4-Cl bond in quinazoline is highly activated (pseudo-halide character). Standard Pd-catalysts often insert into both C8-Br and C4-Cl, leading to polymerization or "scrambled" mixtures.
Protocol:
Perform
at C4 first. This converts the electron-withdrawing Cl to an electron-donating group (amine/alkoxy), deactivating the ring and protecting C4.
Context: Once C4 is stable, C8-Br becomes the primary handle. However, steric hindrance from the peri-nitrogen (N1) and substituents at C7 can lower yields.
Symptom: Starting material remains, or debromination (Ar-Br
Ar-H) is observed.
Root Cause: The N1 nitrogen can coordinate to Palladium, poisoning the catalyst.
The Solution:
Catalyst Switch: Move to bulky, electron-rich phosphine ligands that outcompete the N1-coordination.
Gold Standard:
or + XPhos.
Base: Use mild bases like
(anhydrous) rather than carbonates to reduce debromination.
🧪 Protocol: High-Fidelity C8-Suzuki Coupling
Substrate: 4-amino-8-bromoquinazoline derivative.
Parameter
Condition
Rationale
Catalyst
(5 mol%)
Bidentate ligand prevents N1-poisoning.
Solvent
1,4-Dioxane : (9:1)
Polarity aids boronic acid solubility.
Base
(2.0 equiv)
Cesium effect improves solubility and turnover.
Temp
80–90°C
Activation energy required for sterically hindered C8.
Time
4–12 hours
Monitor by LCMS; stop immediately upon conversion to avoid de-boronation.
Module 3: The "Nuclear Option" – Halogen-Metal Exchange (HME)
Context: When Pd-coupling fails or you need to introduce electrophiles (aldehydes, ketones, silanes), Lithium-Halogen exchange is the method of choice.
Risk: The C4 position (even if substituted) can still be susceptible to nucleophilic attack by
-BuLi.
🔴 Critical Issue: "My yield is <30% and I see alkylation by Butyl groups."
Diagnosis: The Lithium reagent is attacking the quinazoline ring (nucleophilic addition) instead of exchanging with the Bromine.
The Fix:
Cryogenic Conditions: You must work at -78°C .
Reagent Choice: Switch from
-BuLi to -BuLi / LiDMAE or use Turbo-Grignard () .
Why? Turbo-Grignard is less nucleophilic than alkyl-lithiums but sufficient for Br-Mg exchange, preserving the sensitive heterocycle.
❓ FAQ: "How do I install a formyl group (-CHO) at C8?"
Protocol (The Turbo-Grignard Route):
Dissolve 8-bromo-4-substituted-quinazoline in dry THF.
Cool to -20°C (Turbo-Grignard is slower than Li).
Add
(1.1 equiv) dropwise. Stir 1 hr.
Quench with dry DMF (5 equiv).
Warm to RT and hydrolyze.
Decision Logic: Functionalization Workflow
Use this logic gate to determine your experimental order.
Regioselective SNAr : Molecules. 2024. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."
C-H Activation Reviews : PMC. 2021. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review."
Suzuki Coupling Optimization : BenchChem. 2025. "Preventing debromination in Suzuki coupling of bromo-imidazoles (Analogous Heterocycle Protocols)."
Lithiation Strategies : ResearchGate. "Reactions of Organolithium Reagents with Quinazoline Derivatives."
General Reactivity : Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Troubleshooting
Technical Support Center: 8-Bromo-4-chloro-7-methoxyquinazoline Synthesis
The following technical guide addresses the scale-up challenges for 8-Bromo-4-chloro-7-methoxyquinazoline , a critical scaffold in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (similar to the Vandetanib cla...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the scale-up challenges for 8-Bromo-4-chloro-7-methoxyquinazoline , a critical scaffold in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (similar to the Vandetanib class).
This guide focuses on the critical chlorination step (conversion of the quinazolinone to the chloroquinazoline) and the subsequent isolation , as these are the primary bottlenecks in process safety and purity during scale-up.
Current Status: Active
Department: Process Chemistry & Scale-Up Support
Subject: Troubleshooting Chlorination, Quenching, and Impurity Profiling
Part 1: Process Workflow & Logic
Before addressing specific issues, verify your process flow against this standard logic. The presence of the 8-bromo substituent introduces steric strain and alters the solubility profile compared to the non-brominated analog.
Figure 1: Logical flow of the chlorination reaction. The 8-bromo group sterically shields the C4 position, often requiring higher temperatures or catalysts compared to the des-bromo analog.
Part 2: Troubleshooting Guides (Q&A)
Module A: Reaction Initiation & Completion
Q1: The reaction stalls at 80-90% conversion. Adding more POCl₃ doesn't help.[1][2] What is happening?Diagnosis: This is likely due to the "Solubility-Reactivity Mismatch." The 8-bromo-7-methoxyquinazolinone starting material is significantly less soluble in neat POCl₃ than its non-brominated counterparts due to increased lipophilicity and crystal lattice energy.
Solution:
Catalysis: Ensure you are using a catalyst.[3] For this substrate, DMF (Dimethylformamide) is mandatory, not optional. It forms the reactive Vilsmeier-Haack reagent (
), which is more electrophilic than POCl₃ alone.
Protocol: Add 2-5 mol% DMF. If already present, increase to 10 mol%.
Temperature: The 8-bromo substituent provides steric hindrance near the C4 reaction center. Standard reflux (105°C) might be insufficient if the mixture is a slurry.
Action: Verify internal temperature is >100°C. If using a solvent (e.g., Toluene), switch to neat POCl₃ to increase reaction temperature.
Q2: I see a new impurity at RRT 0.85 that increases with reaction time.Diagnosis: This is likely the dimer impurity (linked via an ether bridge) or a phosphorylated intermediate that failed to convert. However, in the presence of the 7-methoxy group, demethylation can occur if the reaction is overheated (>110°C) for prolonged periods, leading to the 7-hydroxy analogue which then re-chlorinates or polymerizes.
Solution:
Monitor reaction strictly by HPLC. Stop the reaction as soon as Starting Material (SM) < 1.0%. Do not "cook" the reaction to chase the last 0.5% conversion.
Module B: Quenching & Safety (The Critical Phase)
Q3: During the quench, the mixture turned into a hard, un-stirrable rock (solidification). How do I prevent this?Diagnosis: This is a classic "crash-out" phenomenon caused by the sudden solubility drop of the product in aqueous acid, combined with the high melting point of the 8-bromo derivative.
Solution:
Do NOT add Water to the Reaction: Always use Inverse Addition .
Protocol:
Dilute the reaction mixture with a solvent (DCM or Toluene) before quenching. This keeps the product in solution while the POCl₃ hydrolyzes.
Slowly pour the reaction stream into a chilled, stirred solution of K₂CO₃ or NaOH (pH adjustment) or simply ice water if the product is acid-stable.
Recommendation: For 8-bromo-4-chloro-7-methoxyquinazoline, use Toluene as the co-solvent. It solubilizes the chloro-product well but rejects the phosphoric acid byproducts.
Q4: We observed a delayed exotherm 20 minutes after the quench started. Why?Diagnosis: This is "Encapsulated POCl₃." If the reaction mixture is thick/viscous, droplets of POCl₃ get trapped inside solid precipitates. Water slowly diffuses in, and when the shell breaks, a sudden massive hydrolysis occurs.
Solution:
Maintain Homogeneity: Ensure the quench vessel has high-torque stirring.
Temperature Control: Keep the quench mass < 20°C.
Dilution: As mentioned in Q3, diluting the reaction mass with Toluene prior to quench prevents the formation of these "POCl₃ pockets."
Module C: Impurity Profiling
Q5: The final product contains 2-3% of the "Hydroxy" impurity (Quinazolinone starting material). Did the reaction reverse?Diagnosis: Yes. 4-chloroquinazolines are susceptible to hydrolysis under acidic, aqueous conditions, especially if the quench is hot. The electron-donating 7-methoxy group makes the C4-Cl bond slightly more labile to hydrolysis than in unsubstituted quinazolines.
Solution:
Fast Separation: Do not let the product sit in the aqueous quench layer. Separate the organic phase immediately.
pH Control: Quench into a buffered basic solution (e.g., 10% K₂CO₃) rather than water. Keeping the pH > 7 neutralizes the HCl/H₃PO₄ generated and suppresses acid-catalyzed hydrolysis.
Drying: Dry the organic layer thoroughly (MgSO₄) before concentration. Residual water during rotary evaporation will hydrolyze the product.
Part 3: Validated Experimental Protocol
Target Scale: 100g Input
Safety Note: POCl₃ is corrosive and reacts violently with water. All operations must be in a fume hood.
Step
Parameter
Specification
Rationale
1. Charge
Substrate
8-Bromo-7-methoxyquinazolin-4(3H)-one (1.0 eq)
Starting Material
Solvent/Reagent
POCl₃ (5.0 - 8.0 vol)
Excess acts as solvent and reagent.
Catalyst
DMF (0.05 eq)
Critical: Forms Vilsmeier reagent to overcome steric hindrance.
2. Reaction
Temperature
105°C (Reflux)
Required for complete conversion.
Time
3 - 6 Hours
Monitor by HPLC. Stop when SM < 1%.
3. Work-up
Dilution
Toluene (5.0 vol)
Added at 50°C. Prevents solidification during quench.
Quench
Pour into 10% K₂CO₃ (10 vol) at 0-10°C.
Inverse Addition. Neutralizes acid immediately.
4. Isolation
Separation
Phase cut
Product is in Toluene layer.
Wash
Water (3x)
Removes inorganic phosphates.
Drying
Anhydrous Na₂SO₄
Essential to prevent hydrolysis during concentration.
5. Purification
Crystallization
Heptane / EtOAc
If purity < 98%, recrystallize.
Part 4: References
General Quinazoline Chlorination Kinetics:
Title: "The Reaction of Quinazolones with POCl3 to Form the Corresponding Chloroquinazolines Occurs in Two Distinct Stages"[4][5]
Platform Comparison: Q-TOF vs. Orbitrap for Halogenated Scaffolds
Title : Structural Elucidation of Halogenated Quinazolines: A Comparative Guide to LC-HRMS Platforms and Fragmentation Methodologies Halogenated quinazolines represent a privileged scaffold in medicinal chemistry, formin...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Structural Elucidation of Halogenated Quinazolines: A Comparative Guide to LC-HRMS Platforms and Fragmentation Methodologies
Halogenated quinazolines represent a privileged scaffold in medicinal chemistry, forming the core of numerous targeted therapeutics, including critical kinase inhibitors[1]. The presence of halogens (chlorine, bromine, fluorine) significantly alters the electron distribution of the quinazoline ring, directly impacting its gas-phase dissociation behavior during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. For drug metabolism and pharmacokinetics (DMPK) scientists, accurately mapping these fragmentation patterns is critical for metabolite identification and structural elucidation.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms (Q-TOF vs. Orbitrap) and fragmentation techniques (Ion Trap CID vs. Beam-Type HCD) to determine the optimal analytical strategy for halogenated quinazolines.
When analyzing halogenated compounds, the mass spectrometer must resolve complex isotopic clusters (e.g., the characteristic 3:1 ratio of 35Cl/37Cl or the 1:1 ratio of 79Br/81Br) while maintaining high mass accuracy for fragment ions.
Orbitrap Technology : Orbitrap analyzers provide ultra-high resolving power (up to 240,000 FWHM at m/z 200)[2]. This extreme resolution is critical when analyzing complex biological matrices, as it allows the separation of fine isotopic structures of halogenated quinazolines from isobaric background interferences[2]. However, this resolution comes at the cost of scan speed, which can result in fewer data points across sharp UHPLC peaks.
Q-TOF (Quadrupole Time-of-Flight) : While Q-TOFs typically offer lower maximum resolution (e.g., 40,000 to 80,000 FWHM) compared to Orbitraps, they excel in isotopic fidelity and acquisition speed[3]. The superior isotopic pattern accuracy of Q-TOFs is highly advantageous for confirming the presence and number of halogen atoms in a fragment ion[3]. Furthermore, their rapid scan rates make them ideal for coupling with fast UHPLC gradients without compromising quantitative reproducibility.
Table 1: Quantitative Comparison of HRMS Platforms for Halogenated Quinazoline Analysis
Performance Metric
Q-TOF (e.g., Bruker Impact II / Agilent 6546)
Orbitrap (e.g., Thermo Q Exactive / Tribrid)
Impact on Halogenated Quinazoline Analysis
Max Resolving Power
~40,000 - 80,000 (FWHM)
Up to 240,000 (FWHM)
Orbitrap excels at resolving fine isobaric interferences in complex matrices.
Isotopic Fidelity
Excellent (Highly accurate relative abundances)
Good (Can drop at ultra-high resolutions)
Q-TOF provides more reliable confirmation of Cl/Br isotopic ratios.
Scan Speed (MS/MS)
Up to 50-100 Hz
Typically 10-40 Hz
Q-TOF ensures sufficient data points across narrow UHPLC peaks.
Mass Accuracy
< 1-2 ppm (requires frequent lock-mass)
< 1-3 ppm (highly stable over long runs)
Both provide excellent confidence for elemental composition assignment.
Fragmentation Methodologies: Ion Trap CID vs. Beam-Type HCD
The choice of dissociation technique fundamentally dictates the structural information obtained from halogenated quinazolines.
Ion Trap CID (Resonance Excitation) : In traditional linear ion traps, Collision-Induced Dissociation (CID) relies on resonance excitation. The precursor ion is slowly heated through multiple collisions with an inert gas (e.g., Helium)[4]. Because this is a slow heating process, fragmentation typically occurs at the lowest energy threshold, often resulting in the loss of labile side chains (e.g., water, amines) rather than core ring cleavage[5]. Crucially, ion trap CID is governed by the Mathieu equation, leading to the "1/3 rule"—any fragment ion with an m/z less than approximately one-third of the precursor m/z cannot be stably trapped and is lost[4],[5].
HCD (Higher-energy Collisional Dissociation) : HCD is a beam-type fragmentation technique that occurs in a multipole collision cell[5]. Ions are accelerated into a potential well filled with collision gas (e.g., Nitrogen), resulting in instantaneous, high-energy fragmentation[5]. Unlike ion trap CID, HCD does not suffer from a low-mass cutoff[6]. This is critical for halogenated quinazolines, as HCD readily generates low-mass diagnostic fragments, including the cleavage of the quinazoline core and the detection of small halogenated aromatic rings. Furthermore, the higher energy deposition in HCD facilitates the homolytic cleavage of carbon-halogen bonds, allowing the observation of odd-electron fragment ions (loss of halogen radicals).
Fig 1. Mechanistic divergence of CID vs. HCD fragmentation pathways.
Self-Validating Experimental Protocol for LC-MS/MS Analysis
To ensure high-confidence structural elucidation, the analytical workflow must be self-validating. The following protocol utilizes Data-Dependent Acquisition (DDA) with dynamic exclusion and isotopic pattern scoring to guarantee data integrity.
Step 1: System Suitability & Calibration
Action : Infuse a standard tuning mix (e.g., Agilent ESI-L or Thermo Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.
Causality : Ensures mass accuracy is within < 2 ppm. For halogenated compounds, mass accuracy combined with isotopic fidelity is the primary filter against false-positive structural assignments.
Step 2: Chromatographic Separation
Action : Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Apply a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B), running from 5% B to 95% B over 10 minutes.
Causality : Halogenated quinazolines are highly hydrophobic. The C18 stationary phase provides excellent retention, while the acidic modifier ensures robust protonation to yield the[M+H]+ precursor ion required for positive electrospray ionization (ESI+).
Action : Set the instrument to DDA mode. Configure the collision energy using a "Stepped NCE" (Normalized Collision Energy) approach (e.g., 20, 40, and 60 NCE). Enable dynamic exclusion for 5 seconds after 2 MS/MS triggers.
Causality : Because halogenated quinazolines exhibit diverse bond strengths (labile side chains vs. stable aromatic cores), a single collision energy is insufficient. Stepped NCE combines low, medium, and high-energy spectra into a single composite MS/MS scan, capturing both intact precursor isotopic patterns and low-mass core fragments simultaneously. Dynamic exclusion prevents the mass spectrometer from redundantly sampling the most abundant isotope, allowing it to interrogate co-eluting minor metabolites.
Step 4: Data Validation via Isotopic Scoring
Action : Process the data using software that calculates an isotopic pattern fit (e.g., mSigma or Isotope Dot Product). Filter MS/MS spectra to ensure the precursor ion exhibits the exact theoretical Cl/Br isotopic ratio.
Causality : This creates a self-validating loop. If a proposed fragment ion structure contains a chlorine atom, the software must verify the presence of the M+2 peak at ~33% relative abundance in the raw MS/MS spectrum. If the isotopic signature is missing, the structural assignment is automatically rejected.
Mechanistic Fragmentation Pathways of Halogenated Quinazolines
When subjected to beam-type HCD, halogenated quinazolines undergo specific, predictable dissociation pathways:
Loss of Halogen Radicals : At higher collision energies, the homolytic cleavage of the C-X bond occurs, resulting in the loss of a halogen radical (e.g., [M+H-Cl]⁺•). This generates an odd-electron radical cation, which is highly diagnostic for halogenated aromatics.
Retro-Diels-Alder (RDA) Cleavage : The pyrimidine ring of the quinazoline core is susceptible to RDA-like ring opening, yielding characteristic low-mass fragments that help localize substituents on the aromatic rings.
Side-Chain Cleavages : At lower collision energies, heteroatom-containing side chains (e.g., morpholine or ether groups commonly found in kinase inhibitors) undergo rapid neutral losses.
Fig 2. Primary LC-MS/MS fragmentation pathways of halogenated quinazolines.
Conclusion
For the structural elucidation of halogenated quinazolines, beam-type fragmentation (HCD or Q-TOF CID) is vastly superior to ion trap CID due to the circumvention of the 1/3 mass cutoff rule, allowing the detection of critical low-mass diagnostic ions. While Orbitrap platforms provide unmatched resolution for resolving isobaric interferences, Q-TOF instruments offer superior isotopic fidelity and scan speeds, making them highly robust alternatives for fast UHPLC-based DDA workflows.
References
Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. [Link]
Difference between HCD and CID collision induced dissociations? Chemistry StackExchange. [Link]
Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors. Journal of Medicinal Chemistry (ACS Publications). [Link]
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology. LCMS.cz (Thermo Fisher White Paper WP64911). [Link]
A Comparative Guide to the Crystal Structures of 8-Substituted 4-Chloroquinazolines for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, particularly in the development of targeted cancer therapies.[1] The strategic placement of substituents...
Author: BenchChem Technical Support Team. Date: March 2026
The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, particularly in the development of targeted cancer therapies.[1] The strategic placement of substituents on this heterocyclic system can profoundly influence its physicochemical properties, molecular conformation, and ultimately, its interaction with biological targets. This guide provides an in-depth comparison of the crystal structure data for a series of 8-substituted 4-chloroquinazolines, offering valuable insights for researchers and scientists engaged in drug design and development.
The Critical Role of the 8-Position in Quinazoline Scaffolds
Substituents at the 8-position of the quinazoline ring are strategically located to modulate the electronic and steric properties of the molecule. This can impact key drug-like characteristics such as solubility, metabolic stability, and target-binding affinity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction provides a foundational understanding of their conformational preferences and intermolecular interactions, which can be leveraged for rational drug design.
Comparative Crystallographic Data of 8-Substituted 4-Chloroquinazolines
Substituent (at C8)
Chemical Formula
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Volume (ų)
Bromo
C₈H₄BrClN₂
Monoclinic
P2₁/c
d
d
d
d
d
Methyl
C₉H₇ClN₂
Orthorhombic
Pbca
d
d
d
90
d
Methoxy
C₉H₇ClN₂O
Monoclinic
P2₁/n
d
d
d
d
d
Nitro
C₈H₄ClN₃O₂
Triclinic
P-1
d
d
d
d
d
Note: The values denoted by "d" represent data that would be obtained from specific crystallographic studies and are included here for illustrative purposes. The actual crystal system and space group can vary depending on the crystallization conditions and the nature of the substituent.
The Impact of 8-Substituents on Crystal Packing and Intermolecular Interactions
The nature of the substituent at the 8-position plays a pivotal role in dictating the crystal packing and the types of intermolecular interactions observed.
8-Bromo-4-chloroquinazoline: The presence of the halogen atom introduces the potential for halogen bonding (C-Br···N or C-Br···Cl) in addition to π-π stacking interactions between the quinazoline rings. These directional interactions can significantly influence the packing motif.
8-Methyl-4-chloroquinazoline: The methyl group, being relatively non-polar, is likely to engage in weaker van der Waals interactions. The crystal packing will be primarily driven by π-π stacking of the aromatic cores.
8-Methoxy-4-chloroquinazoline: The methoxy group can act as a hydrogen bond acceptor, potentially leading to the formation of C-H···O hydrogen bonds. The presence of the lone pairs on the oxygen atom can also influence the electrostatic potential of the molecule, affecting its packing.
8-Nitro-4-chloroquinazoline: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This can lead to strong C-H···O hydrogen bonds and potentially other charge-transfer interactions, resulting in a more densely packed crystal structure.
The logical relationship between the substituent at the 8-position and its influence on intermolecular interactions and crystal packing can be visualized as follows:
Caption: Influence of 8-substituents on intermolecular interactions and crystal packing.
Experimental Protocols for the Synthesis and Crystallization of 8-Substituted 4-Chloroquinazolines
A reliable and reproducible synthesis is paramount for obtaining high-quality single crystals suitable for X-ray diffraction. The general synthetic route to 8-substituted 4-chloroquinazolines commences with the appropriately substituted anthranilic acid.[3][4]
Part 1: Synthesis of 8-Substituted Quinazolin-4(3H)-ones
A common and effective method for the synthesis of the quinazolinone intermediate is through the cyclocondensation of a substituted anthranilic acid with formamide.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired 8-substituted 2-aminobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).
Heating: Heat the reaction mixture to 150-160 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water while stirring to precipitate the product.
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 8-substituted quinazolin-4(3H)-one.
Part 2: Chlorination to 8-Substituted 4-Chloroquinazolines
The conversion of the quinazolinone to the desired 4-chloroquinazoline is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Step-by-Step Protocol:
Reaction Setup: In a fume hood, suspend the 8-substituted quinazolin-4(3H)-one (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
Work-up: After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure. Add ice-cold water to the residue to precipitate the crude product.
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 8-substituted 4-chloroquinazoline can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Part 3: Single Crystal Growth for X-ray Diffraction
Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a widely used and effective technique.
Step-by-Step Protocol:
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexane or dichloromethane.
Solution Preparation: Prepare a saturated or near-saturated solution of the purified 8-substituted 4-chloroquinazoline in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
Slow Evaporation: Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor.
The overall experimental workflow from synthesis to crystallographic analysis is depicted below:
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires moving beyond basic IC₅₀ values to understand the mechanistic causality behind molecular design. The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the core for FDA-approved epidermal growth factor receptor (EGFR) inhibitors such as gefitinib, erlotinib, and afatinib[1][2].
A critical design decision in optimizing these compounds is the substitution pattern at the C-6 and C-7 positions of the quinazoline ring. This guide objectively compares the biological activity of 6-methoxy, 7-methoxy, and 6,7-dimethoxy/dialkoxy quinazoline derivatives, providing researchers with the mechanistic rationale and experimental workflows needed to validate these kinase inhibitors.
Mechanistic Rationale: The ATP-Binding Pocket and Solvent Channel
To understand why the 6- and 7-positions are heavily modified, we must examine how the quinazoline core interacts with the kinase ATP-binding site.
Hinge Region Binding: The N1 and N3 nitrogen atoms of the quinazoline pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[3][4].
Electron Density Modulation: Adding electron-donating groups (like methoxy or alkoxy) at the C-6 and C-7 positions increases the electron density of the quinazoline core. This electronic enrichment strengthens the hydrogen bonds between the quinazoline nitrogens and the hinge region, directly improving binding affinity[3].
The Solvent Channel Vector: The C-6 and C-7 positions are oriented outward toward the solvent-exposed channel of the ATP-binding pocket[5][6]. Because this region is highly tolerant of steric bulk, drug developers frequently place large, water-soluble functional groups (such as the morpholinopropoxy group in gefitinib or the methylpiperidinylmethoxy group in vandetanib) at the 7-position to improve aqueous solubility and pharmacokinetic (PK) properties without clashing with the hydrophobic interior of the kinase[2][7].
Diagram: EGFR signaling pathway highlighting competitive inhibition by 6,7-dialkoxy quinazolines.
Comparative SAR: 6-Methoxy vs. 7-Methoxy Biological Activity
When evaluating the biological activity of mono-methoxy versus di-methoxy quinazoline (and closely related quinoline) derivatives, experimental data consistently demonstrates that the 6,7-disubstituted (dimethoxy or dialkoxy) configuration is optimal for EGFR inhibition .
Removing either the 6-methoxy or the 7-methoxy group generally results in a severe drop in target engagement and cellular anti-proliferative activity. However, in off-target or novel kinases (such as PKN3), the SAR can diverge, highlighting the importance of target-specific profiling[8].
Quantitative Data Comparison
The following table summarizes the biological activity drop-off observed when modifying the 6,7-dimethoxy scaffold in patient-derived chordoma (UCH-1/UCH-2) and lung cancer (A431) cell lines, as well as in-cell EGFR phosphorylation assays[9][10].
Scaffold Type
Substitution Pattern
In-Cell EGFR IC₅₀
A431 Proliferation IC₅₀
UCH-1 Proliferation IC₅₀
Mechanistic Impact
Quinoline/Quinazoline
6,7-Dimethoxy (Baseline)
270 nM
1.4 µM
~2.5 µM
Optimal electron density for hinge binding; stable solvent channel vector.
Quinoline/Quinazoline
6-Methoxy only (7-H)
> 10,000 nM
> 10 µM
> 10 µM
>60-fold drop in EGFR potency. Loss of critical water-network interactions.
Quinoline/Quinazoline
7-Methoxy only (6-H)
> 10,000 nM
> 10 µM
> 10 µM
>60-fold drop in EGFR potency. Reduced electron donation to pyrimidine N1/N3.
Quinazoline (PKN3 Target)
7-Methoxy only (6-H)
N/A
N/A
N/A
For PKN3 specifically, removing the 6-methoxy group increased potency 5-fold[8].
Key Takeaway: For canonical targets like EGFR, the synergy between the 6- and 7-positions is non-negotiable. The 6-position primarily modulates the electronic properties of the core, while the 7-position dictates solvent channel interactions and PK properties. Removing either cripples the self-validating thermodynamic stability of the inhibitor-kinase complex.
To objectively compare 6-methoxy and 7-methoxy derivatives in your own laboratory, you must utilize a self-validating experimental system. The following protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical validation and ATP-luminescence for cellular validation.
Protocol A: Biochemical TR-FRET Kinase Assay
Causality: TR-FRET is chosen over standard fluorescence because its time-delayed reading eliminates background auto-fluorescence common in highly conjugated quinazoline compounds, ensuring high data trustworthiness.
Compound Preparation: Serially dilute the 6-methoxy, 7-methoxy, and 6,7-dimethoxy quinazolines in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).
Enzyme Reaction: Add recombinant EGFR kinase domain, ATP (at the predetermined
to ensure competitive inhibition sensitivity), and biotinylated peptide substrate.
Self-Validating Controls:
Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.
Negative Control: Vehicle (1% DMSO) to establish maximum signal.
Background Control: Reaction buffer without the EGFR enzyme.
Incubation & Detection: Incubate for 60 minutes at RT. Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
Data Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Viability (ATP-Luminescence)
Causality: ATP-based luminescence (e.g., CellTiter-Glo) is strictly proportional to the number of metabolically active cells, preventing the metabolic artifacts sometimes seen with colorimetric MTT assays when testing mitochondrial-active compounds.
Treatment: Treat cells with a 10-point dose-response curve of the synthesized quinazoline derivatives.
Incubation: Incubate for 72 hours.
Luminescence Readout: Add ATP-detection reagent, lyse cells on an orbital shaker for 10 minutes, and read luminescence. Normalize data against the vehicle control to determine the cellular IC₅₀.
Diagram: High-throughput TR-FRET biochemical assay workflow for quinazoline evaluation.
References
1.[7] Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. arabjchem.org. Available at:
2.[3] Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. mdpi.com. Available at:
3.[9] Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. biorxiv.org. Available at:
4.[10] Targeting an EGFR Water Network with 4‐Anilinoquin(az)oline Inhibitors for Chordoma. scispace.com. Available at:
5.[1] Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. frontiersin.org. Available at:
6.[4] Kinase drug discovery modern approaches. dokumen.pub. Available at:
7.[5] Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. acs.org. Available at:
8.[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. acs.org. Available at:
9.[8] Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). biorxiv.org. Available at:
10.[6] Kinase Drug Discovery. vdoc.pub. Available at:
QC testing protocols for 8-Bromo-4-chloro-7-methoxyquinazoline intermediates
Publish Comparison Guide: QC Testing Protocols for 8-Bromo-4-chloro-7-methoxyquinazoline Intermediates Executive Summary: The Criticality of the 4-Chloro Moiety 8-Bromo-4-chloro-7-methoxyquinazoline is a high-value scaff...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: QC Testing Protocols for 8-Bromo-4-chloro-7-methoxyquinazoline Intermediates
Executive Summary: The Criticality of the 4-Chloro Moiety
8-Bromo-4-chloro-7-methoxyquinazoline is a high-value scaffold used in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinase Inhibitors (TKIs). Its structural integrity is defined by the labile C4-chloro group, which serves as the "warhead" for subsequent nucleophilic aromatic substitution (
) reactions with aniline derivatives.
For researchers and drug developers, the Quality Control (QC) challenge is twofold:
Moisture Sensitivity: The C4-chloro group is prone to hydrolysis, reverting to the thermodynamically stable (but synthetically useless) quinazolinone.
Regioisomeric Purity: Ensuring the bromine is locked at the C8 position and methoxy at C7 requires rigorous validation, as isomer scrambling can occur during early bromination steps.
This guide compares three analytical workflows—Standard HPLC-UV , High-Throughput UPLC , and LC-MS/MS —to help you select the optimal protocol for your development stage.
Before selecting a method, one must understand what to look for. The synthetic route typically involves chlorination of 8-bromo-7-methoxyquinazolin-4(3H)-one using
.
Key Impurities Table
Impurity ID
Chemical Name
Origin
Risk Factor
Impurity A
8-Bromo-7-methoxyquinazolin-4(3H)-one
Hydrolysis (Moisture) or Incomplete Reaction
High: Terminates chain elongation.
Impurity B
8-Bromo-4,7-dimethoxyquinazoline
Methanolysis (Solvent interaction)
Medium: Occurs if MeOH is used as diluent.
Impurity C
2,4-Dichloro-8-bromo-7-methoxyquinazoline
Over-chlorination
Low: Only if C2 position is unsubstituted/reactive.
Impurity D
Phosphorus Oxychloride adducts
Residual Reagent
Medium: Genotoxic potential; acidic degradation.
Comparative Analysis of Analytical Protocols
Method A: The "Gold Standard" (HPLC-UV)
Best for: Final Product Release, Stability Testing, and Transfer to CMOs.
Principle: Robust separation on C18 stationary phases using standard buffers.
Pros: High reproducibility, widely available instrumentation, excellent resolution of the hydrolytic impurity (Impurity A).
Cons: Longer run times (25–35 mins), lower sensitivity for trace genotoxic impurities.
Method B: The "Speed Demon" (UPLC-PDA)
Best for: In-Process Control (IPC), Reaction Monitoring, High-Throughput Screening.
Senior Scientist Note: Impurity A (Hydrolysis product) is more polar and will elute early (approx. RT 4-6 min). The target 4-chloro compound is less polar and will elute later (approx. RT 12-14 min). Ensure Resolution (
) > 2.0.
Protocol 2: Rapid UPLC IPC Method
Use this for checking reaction completion in real-time.
Instrument Parameters:
Column: Waters ACQUITY UPLC BEH C18 (
).
Flow Rate: 0.6 mL/min.
Mobile Phase: Isocratic 40:60 (0.1% Formic Acid in Water : ACN).
Run Time: 3.0 minutes.
Workflow:
Take
reaction mixture.
Quench immediately into
dry ACN.
Inject immediately.
Pass Criteria: Disappearance of Starting Material (Quinazolinone) < 0.5%.
Visualizations
Figure 1: QC Decision Tree & Impurity Pathways
This diagram illustrates the logic flow for selecting a method and the chemical origins of key impurities.
Caption: Decision matrix for selecting analytical protocols based on development stage and impurity risk.
Figure 2: Hydrolysis Risk Visualization
The transformation of the 4-chloro intermediate to the inactive quinazolinone is the primary stability failure mode.
Caption: Mechanism of degradation. The C4-Cl bond is highly susceptible to nucleophilic attack by water.
References
Analytical Method Validation for Quinazoline Derivatives
Source: Journal of Pharmaceutical and Biomedical Analysis
Context: General validation parameters for 4-anilinoquinazolines (Vandetanib analogs).
URL:[Link]
Stability Indicating Methods for Vandetanib (Structural Analog)
Source: MDPI Molecules
Context: Discusses the hydrolysis pathways of the chloro-quinazoline core.
URL:[Link]
UPLC vs HPLC in Pharmaceutical Analysis
Source: Waters Corporation Application Notes
Context: Comparative data on resolution and solvent savings for heterocyclic compounds.
URL:[Link]
ICH Q2(R1) Validation of Analytical Procedures
Source: ICH Guidelines
Context: The regulatory framework for establishing Linearity, Accuracy, and Precision.[1][2][3]
URL:[Link]
A Senior Application Scientist's Guide to Identifying Impurities in 8-Bromo-4-chloro-7-methoxyquinazoline Synthesis
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the identification and characterization of impurities in the synthesis of 8-Bromo-4-chloro-7-methoxyqu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the identification and characterization of impurities in the synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline. We will explore a plausible synthetic pathway, dissect the potential for impurity formation at each stage, and offer a comparative analysis of analytical methodologies for their detection and quantification. The focus is on providing a logical, evidence-based framework for ensuring the purity of this important chemical intermediate.
The Synthetic Landscape: A Plausible Route and Its Impurity Hotspots
Proposed Synthetic Pathway
A logical approach to the synthesis of 8-Bromo-4-chloro-7-methoxyquinazoline would likely begin with a substituted anthranilic acid or a related precursor, followed by cyclization to form the quinazolinone core, and subsequent chlorination.
dot
Caption: Logical relationship of impurity sources in the synthesis.
Comparative Analysis of Analytical Techniques for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of potential impurities. [3][4]The choice of technique depends on the nature of the impurity and the required sensitivity.
Analytical Technique
Principle
Advantages
Disadvantages
Typical Application for this Synthesis
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity.
High resolution, quantitative accuracy, and robustness. [5]
May require reference standards for identification.
Quantifying known impurities like unreacted starting material and the quinazolinone intermediate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation by HPLC followed by mass detection.
Provides molecular weight information for unknown impurity identification. High sensitivity. [6]
Ionization efficiency can vary between compounds.
Identifying unknown byproducts like over-brominated species and dimers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds.
Excellent for identifying residual solvents and volatile byproducts.
Not suitable for non-volatile or thermally labile compounds.
Detecting residual solvents from synthesis and purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information.
Unambiguous structure elucidation of isolated impurities. [4]
Lower sensitivity compared to MS. Requires pure samples for full characterization.
Definitive structural confirmation of major impurities after isolation.
Experimental Protocols for Impurity Identification
Protocol 1: HPLC-UV Method for Quantification of Known Impurities
This protocol outlines a general reversed-phase HPLC method suitable for monitoring the reaction and quantifying the starting material and the quinazolinone intermediate.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS Method for Identification of Unknown Impurities
This method is designed to identify unknown process-related impurities.
LC System: Utilize the same HPLC conditions as in Protocol 1.
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
Scan Range: m/z 100-1000.
Data Analysis: Extract ion chromatograms for expected masses of potential impurities (e.g., di-brominated product, hydrolysis product). Analyze the mass spectra of unknown peaks to determine their molecular weights.
Protocol 3: 1H NMR for Structural Confirmation
For definitive structural elucidation, impurities should be isolated (e.g., by preparative HPLC) and analyzed by NMR.
Sample Preparation: Dissolve ~5 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Instrument: 400 MHz or higher NMR spectrometer.
[7]3. Experiment: Acquire a standard 1D proton spectrum.
Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the structure of the impurity.
dot
Caption: A typical analytical workflow for impurity profiling.
Conclusion
Ensuring the purity of 8-Bromo-4-chloro-7-methoxyquinazoline requires a thorough understanding of its synthetic route and the potential for impurity formation. By employing a combination of high-resolution analytical techniques such as HPLC, LC-MS, and NMR, researchers can effectively detect, identify, and quantify impurities. This systematic approach is crucial for the development of robust and reproducible synthetic processes and for guaranteeing the quality and safety of the final product.
References
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Semantic Scholar. Retrieved from [Link]
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024). ePrints Soton - University of Southampton. Retrieved from [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research.
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. Retrieved from [Link]
Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
8-bromo-4-chloroquinazoline. (n.d.). Rlavie. Retrieved from [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. Retrieved from [Link]
Spectroscopic Differentiation of 6-Bromo and 8-Bromo Quinazoline Isomers
This guide details the spectroscopic differentiation of 6-bromoquinazoline and 8-bromoquinazoline. It is designed for medicinal chemists and structural biologists requiring definitive structural assignment of quinazoline...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic differentiation of 6-bromoquinazoline and 8-bromoquinazoline. It is designed for medicinal chemists and structural biologists requiring definitive structural assignment of quinazoline regioisomers.
Executive Summary
Differentiation between 6-bromo and 8-bromo quinazoline isomers is a critical quality control step in the synthesis of kinase inhibitors (e.g., EGFR inhibitors). While both isomers share identical molecular weights (MW: 209.04 Da) and similar polarity, they possess distinct magnetic resonance signatures derived from their benzenoid ring substitution patterns.
The "Smoking Gun": The primary differentiator is the 1H NMR splitting pattern of the benzenoid protons (H5, H6, H7, H8).
6-Bromo: Displays a 1,2,4-substitution pattern (isolated doublet, doublet of doublets, doublet).
To interpret the spectra, one must first master the numbering system of the quinazoline scaffold. The bromine atom's position disrupts the spin systems of the fused benzene ring differently in each isomer.
The following diagram illustrates the proton connectivity and expected coupling constants (
) for both isomers.
Figure 1: Coupling topology differences. Green arrows indicate strong ortho-coupling; red dashed arrows indicate weak meta-coupling.
NMR Spectroscopy: The Definitive Method
Nuclear Magnetic Resonance (NMR) is the gold standard for assigning regiochemistry. The data below assumes a standard solvent (DMSO-
or CDCl) and a field strength 400 MHz.
A. Proton (
H) NMR Analysis[1][2][3][4][5][6][7][8][9]
1. 6-Bromoquinazoline (1,2,4-Pattern)
The bromine at position 6 isolates H5 from H7 and H8.
H5 (Proton at C5): Appears as a narrow doublet (
Hz) or a broad singlet. It couples only weakly (meta) to H7. It is often the most deshielded benzenoid proton due to the inductive effect of the adjacent Br and the peri-effect of the N1/C4 region.
H7 (Proton at C7): Appears as a doublet of doublets (dd) . It couples strongly to H8 (
The bromine at position 8 leaves a continuous chain of three protons (H5-H6-H7).
H6 (Proton at C6): The central proton of the spin system. It appears as a triplet (t) or a distinct doublet of doublets (dd) with two large
values ( Hz).
H5 & H7: Both appear as doublets (d) or doublets of doublets (if meta coupling is resolved).
Key Distinction: The presence of a triplet-like signal (H6) integrating to 1H is the hallmark of the 8-bromo isomer. The 6-bromo isomer cannot generate a triplet splitting pattern.
B. Comparative Data Table
Feature
6-Bromoquinazoline
8-Bromoquinazoline
Spin System
Non-contiguous (Isolated H5)
Contiguous (H5-H6-H7)
H5 Signal
Doublet ( Hz) (Meta)
Doublet ( Hz) (Ortho)
H6 Signal
Substituted by Br
Triplet / dd ( Hz)
H7 Signal
dd ( Hz)
Doublet ( Hz)
H8 Signal
Doublet ( Hz)
Substituted by Br
NOE Correlation
H5 H4 (Strong)
H5 H4 (Strong)
NOE Correlation
H8 H2 (None)
H7 H2 (None)
Note: H2 and H4 are the pyrimidine ring protons. H2 is located between the two nitrogens and is typically the most downfield singlet (~9.2-9.6 ppm).
C. Advanced Verification: NOE/HMBC
If 1D NMR is ambiguous due to peak overlap:
NOE (Nuclear Overhauser Effect):
Irradiate the H4 singlet.
6-Bromo: You will see an enhancement of the H5 doublet (small
).
8-Bromo: You will see an enhancement of the H5 doublet (large
).
Differentiation: In 8-bromo, the proton enhanced by H4 (H5) is part of a contiguous chain (couples to H6). In 6-bromo, the proton enhanced by H4 (H5) is isolated (only meta coupling).
Synthesis & Experimental Protocol
The most reliable way to ensure you have the correct isomer is to control the regiochemistry during synthesis using specific anthranilic acid precursors.
Graphviz Diagram: Synthetic Workflow
Figure 2: Regioselective synthesis pathways. Using 5-bromoanthranilic acid yields the 6-bromo isomer, while 3-bromoanthranilic acid yields the 8-bromo isomer.
3.0 seconds (crucial for resolving small meta-couplings).
Data Processing:
Apply an exponential window function (LB = 0.3 Hz).
Phase correct manually.
Calibrate DMSO residual peak to 2.50 ppm.
Interpretation Steps:
Step 1: Identify the two singlets > 8.5 ppm (H2 and H4).
Step 2: Locate the benzenoid region (7.5 – 8.5 ppm).
Step 3: Measure coupling constants (
).
Decision:
If you see a triplet (
Hz): It is 8-Bromo.
If you see a narrow doublet (
Hz) and a dd : It is 6-Bromo.
References
BenchChem. Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. (2025).[3][4][5] Retrieved from
National Institutes of Health (PMC). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2025).[3][4][5] Retrieved from
MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022).[6][7] Retrieved from
Oregon State University. Analyzing Coupling Constants. Retrieved from
Compound Interest. A Guide to 1H NMR Chemical Shift Values. (2015).[8] Retrieved from
Elemental Analysis Benchmarks for C9H6BrClN2O Derivatives
The following guide serves as a technical benchmark for the elemental characterization of C9H6BrClN2O derivatives (e.g., 6-bromo-2-(chloromethyl)-3H-quinazolin-4-one). It addresses the specific analytical challenges pose...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a technical benchmark for the elemental characterization of C9H6BrClN2O derivatives (e.g., 6-bromo-2-(chloromethyl)-3H-quinazolin-4-one). It addresses the specific analytical challenges posed by mixed-halogenated nitrogen heterocycles —a class frequently encountered in kinase inhibitor discovery yet notorious for confounding standard combustion analysis.[1]
Content Type: Publish Comparison Guide
Subject: Optimization of Microanalysis for Mixed-Halogen (Br/Cl) Heterocycles
Audience: Medicinal Chemists, Analytical Scientists, QA/QC Managers[1][2]
Executive Summary: The "Halogen Effect" in Microanalysis
For drug candidates with the formula C9H6BrClN2O , achieving the industry-standard purity benchmark (±0.40% absolute deviation) is complicated by two factors:
Refractory Combustion: The fused diaza-heterocyclic core (quinazolinone/pyrimidine) is thermally stable, often leading to incomplete combustion (low %C, low %N).[1][2]
Halogen Interference: The simultaneous presence of Bromine (~29% w/w) and Chlorine (~13% w/w) rapidly depletes standard silver traps in CHN analyzers, leading to "halogen breakthrough" where halogens are misread as Nitrogen or interfere with Carbon detection.[1][2]
This guide outlines the Dual-Validation Protocol required to certify these compounds, comparing Classical Combustion (CHN) against modern Halogen-Specific methods.
Theoretical Benchmarks (The Gold Standard)
Before experimental validation, the theoretical composition of C9H6BrClN2O (MW: 273.51 g/mol ) serves as the immutable baseline.[1][2]
Critical Insight: A result where %C is low and %N is high typically indicates Halogen Breakthrough , not sample impurity.[1] The halogens are escaping the reduction tube and triggering the Thermal Conductivity Detector (TCD).[2]
Comparative Methodology: Choosing the Right Protocol
Method A: Dynamic Flash Combustion (CHN Analysis)
Standard setup modified for heavy halogen load.
Principle: Sample combustion at >1000°C; gases separated via GC or adsorption columns.
The Problem: Standard reagents (Copper) cannot handle 42% total halogen content by weight.[1][2]
The Solution (Protocol Modification):
Additive: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the tin capsule. This acts as a flux to break down the refractory heterocyclic ring and ensure complete oxidation of Carbon.[1]
Scrubbing: Ensure the reduction tube contains a fresh, extended zone of Silver Wool (heated to ~600°C).[1][2] Silver reacts with Br₂ and Cl₂ to form AgBr and AgCl, preventing them from reaching the detector.
Oxygen Boost: Increase oxygen injection time by 2–5 seconds to overcome the flame-retardant properties of the halogens.
Method B: Schöniger Flask Combustion + Ion Chromatography (IC)
The definitive method for Halogen quantification.[1][2]
Principle: Sample is burned in an oxygen-filled flask; gases are absorbed into a carbonate/bicarbonate solution.[1]
Advantage: Directly quantifies Br and Cl separately (unlike CHN which scrubs them).[1][2]
Protocol:
Weigh 2–5 mg of sample onto ash-free paper.
Combust in a Schöniger flask containing 10 mL of absorbing solution (H₂O₂/NaOH).
Analyze the aliquot via Ion Chromatography (Conductivity detection).[1][2]
Benchmark: IC can distinguish Cl⁻ and Br⁻ peaks with <0.2% error, validating the specific halogen ratio (1:1 molar ratio for C9H6BrClN2O).
Method C: High-Resolution Mass Spectrometry (HRMS)
Benchmark: Must match the specific isotope pattern for 1Br + 1Cl.
M+0 (¹²C, ⁷⁹Br, ³⁵Cl): 100% intensity
M+2: ~130% intensity (contribution from ⁸¹Br and ³⁷Cl)[1][2]
M+4: ~30% intensity (contribution from ⁸¹Br and ³⁷Cl overlap)[1]
Limit: HRMS confirms identity and formula, but does not strictly prove bulk purity (solvents/inorganics are invisible).
Decision Matrix & Workflow (Visualization)
The following diagram illustrates the logical flow for validating C9H6BrClN2O, specifically handling the "Failed CHN" scenario common with this scaffold.
Caption: Analytical workflow for managing halogen interference and refractory combustion in C9H6BrClN2O derivatives.
Experimental Protocol: Handling C9H6BrClN2O
Pre-Analysis Checklist
Drying: Heterocycles are hygroscopic.[1] Dry sample at 60°C under vacuum (1-2 mbar) for 4 hours to remove surface water.
Homogeneity: Grind crystals to a fine powder. Large crystals cause "flash" combustion spikes that overwhelm detectors.[1]
Step-by-Step Procedure (CHN Mode)
Calibration: Run a standard with similar halogen content if available (e.g., o-bromobenzoic acid), or use Acetanilide (K factor calibration).[1][2]
Weighing: Accurately weigh 1.5 – 2.5 mg of C9H6BrClN2O into a tin capsule. Note: Keep mass low to prevent halogen saturation of the trap.
Additive: Add roughly 5 mg of Tungsten Oxide (WO₃) powder directly over the sample.[1][2]
Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.
Validation: If the M+2 peak is significantly lower than 130%, you likely have a de-halogenated impurity (e.g., loss of Br).[1][2]
References
PubChem. (2025).[1][2] Compound Summary: C9H6BrClN2O (6-bromo-2-(chloromethyl)-3H-quinazolin-4-one).[1][2] National Library of Medicine.[1]
[Link][1][2][3]
University of British Columbia (UBC). (2024).[1][2] Summary of CHNS Elemental Analysis Common Problems & Halogen Handling. Department of Chemistry, Mass Spectrometry & Microanalysis.[1]
[Link]
Chemistry LibreTexts. (2023). Mass Spectrometry: Halogen Isotope Patterns (Br/Cl).
[Link]
Montana, M., et al. (2007).[1][2] Rapid Synthesis of New Azaheterocyclic Hydroxymalonate Derivatives. (Demonstrates EA data for C9H6BrClN2O precursors). Tetrahedron Letters.
[Link] (Sourced via search snippet 1.6)[1][2]
Operational Guide: Safe Disposal and Handling of 8-Bromo-4-chloro-7-methoxyquinazoline
[1][2][3] Executive Safety Summary 8-Bromo-4-chloro-7-methoxyquinazoline is a highly reactive heterocyclic intermediate often used in kinase inhibitor synthesis (e.g., Vandetanib analogs).[1][2][3] Unlike inert organic w...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Safety Summary
8-Bromo-4-chloro-7-methoxyquinazoline is a highly reactive heterocyclic intermediate often used in kinase inhibitor synthesis (e.g., Vandetanib analogs).[1][2][3] Unlike inert organic waste, this compound presents a specific hydrolysis hazard .[2][3]
The chlorine atom at the C4 position is highly electrophilic.[3] Upon contact with moisture (atmospheric or aqueous waste streams), it hydrolyzes to form the corresponding 4-quinazolinone and releases Hydrochloric Acid (HCl) .[2][3]
Critical Directive: Never dispose of the pure solid or unquenched reaction mixtures directly into aqueous waste drums. The exothermic generation of HCl can cause rapid pressurization, drum failure, and acid gas release.
Physicochemical & Hazard Profile
Property
Data
Operational Implication
Functional Group
4-Chloroquinazoline
Moisture Sensitive: Releases HCl on contact with water.[1][2][3]
Physical State
Solid (typically off-white/tan)
Dust inhalation risk; use local exhaust ventilation (LEV).[1][2][3]
Reactivity
Electrophilic Aromatic Substitution
Reacts violently with strong nucleophiles (amines, hydroxides).[2][3]
Dissolution: Dissolve the residual solid or oil in a minimal amount of THF or DCM.[2][3] Ensure the material is in solution to prevent encapsulation of reactive solids.[3]
Controlled Addition: Place the flask in an ice bath (
). Slowly add the basic aqueous solution (NaHCO3) dropwise.[2][3]
Observation: You will observe bubbling (
evolution) if using bicarbonate, or mild exotherm.[2][3]
Verification: Allow the mixture to stir at room temperature for 30–60 minutes.
pH Check: Verify the pH of the aqueous layer is between 7 and 9.[2][3] If acidic, add more base.[3]
Separation (Optional): If the volume is large, separate the organic layer (containing the deactivated quinazolinone) from the aqueous layer.[2][3]
Organic Layer:[1][2][3] Dispose as Halogenated Organic Solvent Waste .[2][3]
Aqueous Layer:[1][2][3] Dispose as Aqueous Waste (check local regulations for trace organics).[2][3]
Disposal Decision Logic
The following diagram outlines the decision-making process for disposing of 8-Bromo-4-chloro-7-methoxyquinazoline in various states.
Figure 1: Decision tree for the safe segregation and disposal of reactive quinazoline wastes. Note the critical quenching step for liquid wastes to prevent drum pressurization.[2][3]
Waste Segregation & Packaging
Proper segregation prevents cross-reactivity in the central waste accumulation area.[2][3]
A. Solid Waste (Pure Substance)[2][3]
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined polyethylene bags.
Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive." [1][2][3]
Chemical Constituents: List "8-Bromo-4-chloro-7-methoxyquinazoline" explicitly. Do not use vague terms like "Organic Solid."
RCRA Considerations: While not explicitly P-listed or U-listed by specific CAS, it displays characteristics of Reactivity (potentially D003 if sulfide/cyanide bearing, but here due to water reactivity) and Corrosivity (D002) upon hydrolysis [1].[2][3]
B. Liquid Waste (Quenched)[2][3]
Container: HDPE carboy or safety can.[2][3] Glass is acceptable but poses a breakage risk.[2][3]
Segregation:
Halogenated Stream: If dissolved in DCM, Chloroform, or Chlorobenzene.[2][3]
Non-Halogenated Stream: If dissolved in Acetone, Methanol, or Ethyl Acetate (and the quinazoline concentration is <1%).[2][3]
Note: Due to the bromine and chlorine atoms on the molecule itself, the safest default is the Halogenated Waste stream, regardless of solvent, to ensure proper incineration scrubbing.[2][3]
Disposal: Sharp containers for needles. Double-bag soft waste (gloves/paper) and dispose of as Solid Hazardous Waste . Do not place in regular trash.
Emergency Procedures
Accidental Spills (Solid)[1][2]
Evacuate: Clear the immediate area of personnel.
PPE: Wear respiratory protection (N95 or P100) to prevent dust inhalation, plus goggles and gloves.[2][3]
Containment: Cover the spill with a dry absorbent pad or sand.[2][3] Do not use water , as this will generate HCl gas.[2][3]
Cleanup: Scoop material into a dry waste container. Wipe the area with a solvent-dampened rag (acetone) and dispose of the rag as hazardous waste.[2][3]
Accidental Exposure[2][3]
Skin Contact: Brush off loose particles before flushing with water.[2][3] Once particles are removed, wash with soap and water for 15 minutes.[3] The hydrolysis on wet skin can cause thermal and chemical burns.[3]
Eye Contact: Flush immediately with water for 15 minutes.[2][3][4][5][7] Seek medical attention.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] 40 CFR Part 261.[2][3][9] Available at: [Link][1][2]
PubChem. Compound Summary for 8-Bromo-4-chloroquinazoline (Analogous Reactivity). National Library of Medicine.[2][3] Available at: [Link][1][2]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] 29 CFR 1910.1200.[2][3][7][10][11] Available at: [Link][1][2]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][3] ACS Center for Lab Safety.[2][3] Available at: [Link][1][2]
Personal protective equipment for handling 8-Bromo-4-chloro-7-methoxyquinazoline
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and experimental requirements for handling 8-Bromo-4-chloro-7-methoxyquinazoline . This...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical, safety, and experimental requirements for handling 8-Bromo-4-chloro-7-methoxyquinazoline . This document moves beyond basic safety data to explain the mechanistic causality behind each protocol, ensuring that your laboratory practices are both safe and scientifically sound.
Chemical Identity & Quantitative Data Summary
8-Bromo-4-chloro-7-methoxyquinazoline is a highly reactive halogenated heterocyclic intermediate. It is predominantly utilized as an electrophilic building block in the synthesis of 1[1] for neurodegenerative disorders and 2[2] in oncology.
Table 1: Quantitative Properties and Hazard Profile
The reactivity that makes this compound a valuable synthetic precursor is the exact mechanism that makes it hazardous. The quinazoline core is highly electron-deficient, a property amplified by the electron-withdrawing 8-bromo and 4-chloro substituents[2].
Covalent Tissue Modification (H315, H319): The C4-chloro position is a potent electrophile. Upon contact with skin or eyes, it rapidly undergoes nucleophilic aromatic substitution (
) with primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in human tissue proteins[4]. This irreversible covalent modification triggers acute inflammatory responses, manifesting as severe irritation or chemical burns.
Respiratory Toxicity (H335): As a crystalline solid, handling can generate fine dust. Inhalation allows the reactive electrophile to deposit directly onto the mucosal surfaces of the respiratory tract, reacting with local nucleophiles and causing immediate respiratory distress[5].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific chemical risks outlined above, standard laboratory PPE is insufficient. The following matrix details the required equipment and the causality behind its selection.
Table 2: PPE Requirements and Causality
PPE Category
Recommended Specification
Mechanistic Causality for Selection
Hand Protection
Double-layered Nitrile Gloves (≥0.11 mm thickness)
Halogenated aromatics and the polar aprotic solvents used to dissolve them (e.g., DMF, 6) rapidly permeate latex[6]. Nitrile provides a superior chemical barrier.
Eye Protection
Splash-proof Chemical Goggles & Face Shield
The C4-chloro group causes severe ocular damage via rapid protein alkylation. Standard safety glasses with side shields cannot prevent vapor or solvent splash ingress[4].
| Respiratory | N95/P100 Particulate Respirator | Mandatory if weighing outside a controlled enclosure to prevent inhalation of aerosolized reactive dust (H335)[5]. |
When utilizing 8-Bromo-4-chloro-7-methoxyquinazoline to synthesize downstream targets (such as PDE1 inhibitors), the protocol must be designed as a self-validating system . This means each step includes a physical or chemical check to ensure the procedure is proceeding safely and correctly.
Step-by-Step
Reaction Protocol:
Atmosphere Validation: Purge the reaction vessel with Argon for 15 minutes.
Causality: Atmospheric moisture will rapidly hydrolyze the highly reactive 4-chloro position into an inactive 4-quinazolone, ruining the yield and generating corrosive HCl gas.
Validation: Route the exhaust gas through a bubbler; a steady, positive pressure confirms atmospheric exclusion.
Gravimetric Dispensing: Weigh the compound inside a static-free enclosure.
Causality: Halogenated quinazoline powders are prone to static cling and aerosolization.
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., Propylene Carbonate or DMF) under Argon[6].
Causality: These solvents solubilize the electrophile while maintaining a high dielectric constant to stabilize the Meisenheimer complex intermediate during nucleophilic attack.
Validation: Complete dissolution into a clear/pale solution visually validates that the reagent has not prematurely hydrolyzed (which would precipitate as an insoluble quinazolone).
Nucleophile Addition: Add the amine nucleophile dropwise at 0°C.
Causality: The
reaction is highly exothermic. Thermal control prevents the degradation of the methoxy group at the C7 position.
Reaction Quenching (Critical Safety Step): Once the reaction is complete, quench the mixture by adding 1N
slowly.
Causality: This neutralizes the HCl byproduct and deliberately hydrolyzes any unreacted 8-Bromo-4-chloro-7-methoxyquinazoline, rendering it safe for benchtop workup.
Validation: Test the aqueous layer with pH paper. A stabilized pH of >7.5 validates that all electrophilic hazards have been neutralized.
Logical Workflow Visualization
The following diagram illustrates the logical flow of handling this compound, mapping the transition from a hazardous electrophile to a safe, neutralized product.
Logical workflow for handling 8-Bromo-4-chloro-7-methoxyquinazoline in PDE1 inhibitor synthesis.
Emergency Response and Disposal Protocols
Spill Management: If a powder spill occurs, do not sweep dry . Dry sweeping aerosolizes the reactive dust, drastically increasing inhalation exposure[5]. Instead, cover the spill with damp absorbent pads (the moisture will safely initiate the slow hydrolysis of the C4-Cl bond, reducing immediate reactivity) or a dedicated chemical spill powder.
Waste Segregation: All reaction waste, including the quenched aqueous layer, must be segregated into Halogenated Organic Waste containers. Incineration is the only approved method for final disposal due to the stability of the brominated aromatic ring.